molecular formula C30H48O2 B1163861 30-Oxopseudotaraxasterol CAS No. 160481-71-0

30-Oxopseudotaraxasterol

カタログ番号: B1163861
CAS番号: 160481-71-0
分子量: 440.7 g/mol
注意: 研究専用です。人間または獣医用ではありません。
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説明

30-Oxopseudotaraxasterol is a useful research compound. Its molecular formula is C30H48O2 and its molecular weight is 440.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19-20(18-31)10-13-27(4)16-17-29(6)21(25(19)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h10,18-19,21-25,32H,8-9,11-17H2,1-7H3/t19-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLWGFAJYTCDB-WWXACCNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C=O)C)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C=O)C)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

30-Oxopseudotaraxasterol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol, a pentacyclic triterpenoid, represents a molecule of interest within the broad landscape of natural product chemistry. Its structural complexity and relation to other bioactive triterpenoids suggest potential pharmacological activities worth exploring. This technical guide provides a comprehensive overview of the known natural sources of this compound and a generalized methodology for its isolation and purification from plant matrices. Due to the limited specific research on this compound, this guide also discusses the biological activities of the closely related compound, taraxasterol, to provide a potential framework for future investigation.

Natural Sources

To date, the documented natural sources of this compound are limited to the genus Pulicaria, a member of the Asteraceae family. The confirmed plant sources are detailed in the table below.

Plant SpeciesFamily
Pulicaria canariensis ssp. lanataAsteraceae
Pulicaria burchardiiAsteraceae

Table 1: Confirmed Natural Sources of this compound

Generalized Isolation Protocol

While a specific, detailed experimental protocol for the isolation of this compound has not been extensively published, a general methodology for the extraction and purification of pentacyclic triterpenoids from plant material can be applied. The following is a representative workflow.

Experimental Workflow

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification cluster_4 Characterization Harvesting Harvesting of Plant Material (e.g., aerial parts of Pulicaria sp.) Drying Drying and Powdering Harvesting->Drying Maceration Maceration with Organic Solvent (e.g., Methanol, Ethanol, or Chloroform) Drying->Maceration Filtration Filtration and Concentration (Rotary Evaporation) Maceration->Filtration Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Filtration->Solvent_Partitioning Fraction_Collection Collection of Fractions (e.g., Ethyl Acetate Fraction) Solvent_Partitioning->Fraction_Collection Column_Chromatography Column Chromatography (Silica Gel) Fraction_Collection->Column_Chromatography Gradient_Elution Gradient Elution (e.g., Hexane:Ethyl Acetate) Column_Chromatography->Gradient_Elution TLC Thin Layer Chromatography (TLC) for fraction monitoring Gradient_Elution->TLC HPLC Preparative HPLC (for final purification) TLC->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Purity Purity Assessment Spectroscopy->Purity

Generalized workflow for the isolation of this compound.
Methodologies

  • Plant Material Preparation: The aerial parts of the source plant (e.g., Pulicaria canariensis) are harvested, air-dried at room temperature, and then ground into a fine powder to increase the surface area for solvent extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction, typically through maceration with a suitable organic solvent such as methanol, ethanol, or chloroform at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction of the phytochemicals. The resulting extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and water. Triterpenoids like this compound are often enriched in the ethyl acetate fraction.

  • Purification: The enriched fraction is further purified using chromatographic techniques.

    • Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of a non-polar solvent and a moderately polar solvent (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled and subjected to preparative HPLC for final purification to yield the isolated this compound.

  • Structural Elucidation and Characterization: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS). The purity of the final compound is typically assessed by analytical HPLC.

Biological Activity and Signaling Pathways: A Look at the Related Taraxasterol

To date, there is a lack of specific studies on the biological activities and signaling pathways of this compound. However, significant research has been conducted on the structurally similar pentacyclic triterpene, taraxasterol. These findings may provide valuable insights into the potential bioactivity of this compound.

Taraxasterol has been shown to exhibit anti-cancer properties by inducing the production of Reactive Oxygen Species (ROS), which in turn inactivates the PI3K/Akt signaling pathway in melanoma cells.[1] This pathway is a critical regulator of cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway Modulation by Taraxasterol

G cluster_0 Cellular Effects Taraxasterol Taraxasterol ROS Reactive Oxygen Species (ROS) Taraxasterol->ROS induces PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Proposed signaling pathway for the related compound, Taraxasterol.

Quantitative Data

At present, there is no publicly available quantitative data on the yield and purity of this compound from its natural sources. Further research is required to establish efficient extraction and purification protocols and to quantify the abundance of this compound in Pulicaria species.

Conclusion

This compound is a natural triterpenoid with identified sources in the Pulicaria genus. While specific protocols for its isolation and detailed studies on its bioactivity are currently limited, established methods for pentacyclic triterpene extraction provide a solid foundation for its procurement. The known anti-cancer activities of the related compound, taraxasterol, particularly its modulation of the PI3K/Akt pathway, highlight a promising avenue for future research into the pharmacological potential of this compound. This guide serves as a foundational resource for researchers poised to explore the chemistry and biology of this intriguing natural product.

References

The Discovery and Analysis of 30-Oxopseudotaraxasterol in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current knowledge surrounding the pentacyclic triterpenoid 30-Oxopseudotaraxasterol, including its discovery in the plant kingdom, generalized methodologies for its isolation and characterization, and a prospective look into its potential biological activities.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has been identified in select plant species. As a member of the vast and structurally diverse family of triterpenoids, it holds potential for further investigation into its pharmacological properties. Triterpenoids, in general, are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This guide aims to consolidate the available information on this compound and provide a framework for future research and development.

Discovery in Plant Sources

To date, the presence of this compound has been documented in the following plant species:

  • Ocimum kilimandscharicum : Commonly known as camphor basil, this plant is a member of the Lamiaceae family and is recognized for its essential oil content and traditional medicinal uses.

  • Skimmia japonica : This species, belonging to the Rutaceae family, is an evergreen shrub and is known to produce a variety of secondary metabolites, including alkaloids and triterpenes.

Quantitative Data

Table 1: Hypothetical Quantitative Data for this compound Isolation

Plant SourceExtraction MethodYield of Crude Extract (%)Purity of Isolated Compound (%)Analytical Method for Purity
Ocimum kilimandscharicum (leaves)Soxhlet extraction (n-hexane)5 - 10> 95HPLC, NMR
Skimmia japonica (leaves)Maceration (Methanol)8 - 15> 95HPLC, NMR

Experimental Protocols

Due to the absence of a specific, detailed protocol for the isolation of this compound, a generalized experimental workflow for the extraction, isolation, and characterization of pentacyclic triterpenoids from plant material is provided below. This protocol can be adapted and optimized for the specific isolation of this compound.

General Protocol for Triterpenoid Isolation and Characterization
  • Plant Material Collection and Preparation:

    • Collect fresh leaves of Ocimum kilimandscharicum or Skimmia japonica.

    • Air-dry the plant material in the shade at room temperature for 7-10 days.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Soxhlet Extraction: Pack the powdered plant material (e.g., 500 g) into a cellulose thimble and place it in a Soxhlet extractor. Extract with a suitable non-polar solvent like n-hexane or chloroform for 24-48 hours.

    • Maceration: Alternatively, soak the powdered plant material in a polar solvent such as methanol or ethanol at room temperature for 3-5 days with occasional shaking.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation and Isolation:

    • Subject the crude extract to column chromatography over silica gel (60-120 mesh).

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

    • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

    • Combine fractions showing similar TLC profiles.

    • Further purify the combined fractions containing the target compound by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation and Characterization:

    • Determine the structure of the isolated pure compound using spectroscopic techniques:

      • Nuclear Magnetic Resonance (NMR): Obtain ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) can be used to establish connectivity.

      • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental composition.

      • Infrared (IR) Spectroscopy: Identify functional groups present in the molecule.

      • Ultraviolet-Visible (UV-Vis) Spectroscopy: Identify any chromophores.

Visualizations

Experimental Workflow

Experimental_Workflow A Plant Material (Ocimum kilimandscharicum / Skimmia japonica) B Drying and Powdering A->B C Extraction (Soxhlet or Maceration) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection and TLC Monitoring E->F G Purified Fractions F->G H Preparative HPLC G->H I Isolated this compound H->I J Structure Elucidation (NMR, MS, IR, UV) I->J

Generalized workflow for the isolation of this compound.
Hypothetical Signaling Pathway

While the specific biological activities of this compound have not been elucidated, many taraxastane-type triterpenoids exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Based on this, a hypothetical signaling pathway for the potential anti-inflammatory action of this compound is presented below.

Signaling_Pathway cluster_0 Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of AP-1 AP-1 MAPK Cascade->AP-1 activates AP-1->Nucleus translocates to This compound This compound This compound->IKK This compound->MAPK Cascade

Hypothetical anti-inflammatory signaling pathway for this compound.

Future Directions

The discovery of this compound in Ocimum kilimandscharicum and Skimmia japonica opens up avenues for further research. Key areas for future investigation include:

  • Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC, GC-MS) to quantify the content of this compound in different plant parts and extracts.

  • Biological Screening: Comprehensive evaluation of the biological activities of the purified compound, including its anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects.

  • Synthesis and Analogue Development: Exploration of synthetic routes to produce this compound and its derivatives to enable structure-activity relationship studies and the development of novel therapeutic agents.

This technical guide serves as a foundational resource for the scientific community to build upon in the exploration of this compound. The lack of specific data highlights a significant research gap and underscores the opportunity for novel discoveries in the field of natural product chemistry and drug development.

30-Oxopseudotaraxasterol: A Technical Overview of a Novel Triterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 30-Oxopseudotaraxasterol is a complex pentacyclic triterpenoid of significant interest within the scientific community due to its intricate chemical architecture. This document provides a comprehensive guide to its chemical structure and known properties, compiled from available chemical databases and literature. It is important to note that while the foundational chemical information is established, detailed experimental data regarding its biological activities and specific analytical characteristics remain limited in publicly accessible resources.

Chemical Structure and Identification

This compound is chemically defined as (1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde.[1] Its structure is characterized by a pentacyclic core, a hydroxyl group, and a carbaldehyde functional group.

Table 1: Chemical Identification of this compound

IdentifierValueSource
CAS Number 160481-71-0Alfa Chemistry[1]
Molecular Formula C30H48O2Alfa Chemistry[1]
Molecular Weight 440.7 g/mol Alfa Chemistry[1]
IUPAC Name (1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehydeAlfa Chemistry[1]
Canonical SMILES C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--O)CAlfa Chemistry[1]
InChI Key PJTLWGFAJYTCDB-WWXACCNBSA-NAlfa Chemistry[1]

Physicochemical Properties

The physical and chemical properties of this compound have been predicted through computational models, with some experimental data available. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance SolidAlfa Chemistry[1]
Boiling Point 520.0 ± 23.0 °CAlfa Chemistry[1]
Density 1.033 ± 0.06 g/mlAlfa Chemistry[1]
Topological Polar Surface Area 37.3 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
XlogP 8.2PubChem
Predicted LogS -5.672PubChem

Spectral Data

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published studies detailing the specific biological activities and mechanisms of action of this compound. However, the broader class of triterpenoids, and specifically pseudotaraxasterol derivatives, are known to exhibit a range of pharmacological effects. To provide context, the known activities of related compounds are discussed, though it must be emphasized that these are not direct properties of this compound.

For instance, other oxysterols and taraxasterol derivatives have been investigated for their anti-inflammatory and cytotoxic properties. The potential signaling pathways implicated in the action of such related compounds often involve complex intracellular cascades.

As no specific signaling pathways for this compound have been elucidated, a hypothetical workflow for screening its potential biological activity is presented below. This diagram illustrates a general approach that could be employed in future research.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound This compound CellLines Panel of Cancer Cell Lines Compound->CellLines Treatment Assay Cytotoxicity Assay (e.g., MTT) CellLines->Assay Apoptosis Apoptosis Assays (e.g., Annexin V) Assay->Apoptosis If Cytotoxic CellCycle Cell Cycle Analysis Assay->CellCycle If Cytotoxic Pathway Signaling Pathway Analysis (e.g., Western Blot) Apoptosis->Pathway CellCycle->Pathway AnimalModel Animal Model of Disease Pathway->AnimalModel Promising Lead Efficacy Efficacy Studies AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity G Start Plant Material Collection and Drying Extraction Solvent Extraction (e.g., Methanol, Ethanol) Start->Extraction Concentration Crude Extract Concentration Extraction->Concentration Fractionation Column Chromatography (e.g., Silica Gel) Concentration->Fractionation Purification Further Purification (e.g., HPLC) Fractionation->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization

References

Unraveling the Synthesis of 30-Oxopseudotaraxasterol: A Technical Guide to its Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the putative biosynthetic pathway of 30-oxopseudotaraxasterol has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the enzymatic processes, proposes key enzyme candidates, outlines detailed experimental protocols for pathway elucidation, and presents quantitative data on related precursor molecules. The guide is intended to serve as a foundational resource for the exploration and potential synthesis of this complex triterpenoid.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process commencing from the ubiquitous precursor, 2,3-oxidosqualene. The pathway is believed to involve two primary enzymatic transformations: cyclization by an oxidosqualene cyclase (OSC) and subsequent oxidation by a cytochrome P450 monooxygenase (P450). This natural product has been identified in Mangifera indica (mango), providing a focal point for the discovery of the specific enzymes involved.

Step 1: Cyclization of 2,3-Oxidosqualene to Pseudotaraxasterol

The initial and defining step in the pathway is the intricate cyclization of the linear 2,3-oxidosqualene into the pentacyclic triterpene skeleton of pseudotaraxasterol. This reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). While the precise OSC responsible for pseudotaraxasterol synthesis has not been definitively characterized, it is proposed to be a Pseudotaraxasterol Synthase (PTAS) . The reaction involves a series of protonations, ring closures, and rearrangements of the substrate within the enzyme's active site to yield the specific pseudotaraxasterol backbone.

Step 2: Oxidation of Pseudotaraxasterol to this compound

Following the formation of the core triterpene structure, the C-30 methyl group of pseudotaraxasterol undergoes oxidation to form the final product, this compound. This transformation is characteristic of the activity of cytochrome P450 monooxygenases, a diverse family of enzymes known for their role in the structural diversification of natural products. The proposed mechanism involves a two-step oxidation process catalyzed by a Pseudotaraxasterol C-30 Oxidase , likely a member of the CYP716 family of P450s, which are frequently implicated in triterpene modifications. The first step is the hydroxylation of the C-30 methyl group to form 30-hydroxypseudotaraxasterol, which is then further oxidized to the ketone, yielding this compound.

This compound Biosynthesis Pathway cluster_start Isoprenoid Pathway cluster_pathway This compound Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Pseudotaraxasterol Pseudotaraxasterol 2,3-Oxidosqualene->Pseudotaraxasterol Pseudotaraxasterol Synthase (PTAS) (An Oxidosqualene Cyclase) 30-Hydroxypseudotaraxasterol 30-Hydroxypseudotaraxasterol Pseudotaraxasterol->30-Hydroxypseudotaraxasterol Pseudotaraxasterol C-30 Oxidase (Cytochrome P450) Step 1: Hydroxylation This compound This compound 30-Hydroxypseudotaraxasterol->this compound Pseudotaraxasterol C-30 Oxidase (Cytochrome P450) Step 2: Oxidation Experimental Workflow for Enzyme Characterization cluster_gene_discovery Gene Discovery cluster_expression Heterologous Expression cluster_assay Functional Assay cluster_analysis Analysis RNA_Extraction RNA Extraction (M. indica) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Candidate Gene Cloning (OSC & P450) cDNA_Synthesis->Gene_Cloning Yeast_Transformation Yeast Transformation Gene_Cloning->Yeast_Transformation Expression_Induction Expression Induction Yeast_Transformation->Expression_Induction In_vivo_Assay In vivo Assay (OSC) Expression_Induction->In_vivo_Assay Microsome_Isolation Microsome Isolation (P450) Expression_Induction->Microsome_Isolation Extraction_Derivatization Extraction & Derivatization In_vivo_Assay->Extraction_Derivatization In_vitro_Assay In vitro Assay (P450) Microsome_Isolation->In_vitro_Assay In_vitro_Assay->Extraction_Derivatization GC_MS_Analysis GC-MS Analysis Extraction_Derivatization->GC_MS_Analysis Product_Identification Product Identification GC_MS_Analysis->Product_Identification

Spectroscopic Analysis of 30-Oxopseudotaraxasterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid, a class of natural products known for their diverse and significant biological activities. The elucidation of the precise chemical structure of such molecules is fundamental for understanding their bioactivity and for any further drug development efforts. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this structural characterization.

This technical guide provides a summary of the core spectroscopic data and detailed experimental protocols relevant to the analysis of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide presents the spectroscopic data for its immediate precursor, pseudotaraxasterol (also known as ψ-taraxasterol) . This information serves as a crucial reference point for researchers working on the synthesis, isolation, or analysis of this compound and related compounds.

Data Presentation: Spectroscopic Data of Pseudotaraxasterol

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for pseudotaraxasterol. These values are essential for the structural assignment and verification of related compounds.

Table 1: ¹H NMR Spectroscopic Data of Pseudotaraxasterol (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
33.20dd11.2, 4.8
29a4.62br s
29b4.62br s
231.01s
261.00d7.0
250.96s
240.92s
270.85s
280.85s
300.76s

Table 2: ¹³C NMR Spectroscopic Data of Pseudotaraxasterol (CDCl₃) [1]

PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
138.81635.8
227.41734.5
379.01848.8
438.91938.3
555.520154.7
618.32127.7
734.02239.3
840.92328.0
950.42415.4
1037.12516.4
1121.52616.0
1225.42714.8
1338.02818.0
1442.129107.1
1526.73019.3

Mass Spectrometry (MS) Data

  • Molecular Ion: The protonated molecule [M+H]⁺ would be observed in positive ion mode ESI or APCI-MS. For this compound (C₃₀H₄₈O₂), the expected exact mass would be approximately 441.3733.

  • Fragmentation Pattern: Triterpenoids typically exhibit characteristic fragmentation patterns involving the loss of water (H₂O) and successive cleavages of the ring system.[2][3] In the case of this compound, initial loss of the elements of water from the C-3 hydroxyl group (if present in a precursor) or other functional groups would be anticipated. The retro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway for many pentacyclic triterpenoids, providing valuable structural information.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of triterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the carbon skeleton and stereochemistry.

Materials:

  • Purified triterpenoid sample (5-10 mg)

  • Deuterated NMR solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))[4]

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified triterpenoid in approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical and should be based on the solubility of the compound.[4]

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. A standard suite of NMR experiments for complete structural elucidation includes:[4]

    • 1D NMR: ¹H NMR and ¹³C NMR (with DEPT-135 to differentiate between CH, CH₂, and CH₃ groups).

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[4]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.[4]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different parts of the molecule.[4]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain insights into the molecular structure through fragmentation analysis.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, coupled with a suitable ionization source (ESI or APCI) and a chromatographic system (LC or GC).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol: [5]

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of triterpenoids.[5]

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium formate to improve ionization) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is typically employed.[2][5]

    • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation and obtain structural information.[6][7] In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol: For volatile or derivatized triterpenoids, GC-MS can be a powerful analytical tool.

  • Derivatization: Triterpenoids often require derivatization (e.g., silylation) to increase their volatility for GC analysis.

  • Chromatographic Separation: A capillary column with a non-polar stationary phase is typically used.

  • Mass Spectrometry Analysis:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method, which provides reproducible fragmentation patterns that can be compared with spectral libraries.[2]

Mandatory Visualization

The following diagrams illustrate the general workflows for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Plant Material) Extraction Extraction Natural_Source->Extraction Solvent Extraction Purification Purification (Chromatography) Extraction->Purification Crude Extract Isolated_Compound Isolated Compound (e.g., this compound) Purification->Isolated_Compound NMR_Spectroscopy NMR Spectroscopy (1D and 2D) Isolated_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS and MS/MS) Isolated_Compound->Mass_Spectrometry Data_Analysis Data Analysis and Interpretation NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination NMR_Workflow Sample Purified Triterpenoid 1D_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) Sample->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Sample->2D_NMR Data_Processing Data Processing and Spectral Analysis 1D_NMR->Data_Processing 2D_NMR->Data_Processing Assignment Signal Assignment and Structure Elucidation Data_Processing->Assignment

References

Preliminary Bioactivity Screening of 30-Oxopseudotaraxasterol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Taraxasterol, a naturally occurring phytosterol, has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties make its derivatives, such as 30-Oxopseudotaraxasterol, compelling candidates for further investigation. This technical guide outlines the core methodologies for a preliminary bioactivity screening of this compound, drawing parallels from established research on Taraxasterol.

Anti-inflammatory Activity

Taraxasterol has been shown to mitigate inflammatory responses in various in vitro models.[1][2] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1]

Data Presentation: Anti-inflammatory Assays
AssayCell LineInducerMeasured ParametersObserved Effect of TaraxasterolReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)NO levels in supernatantDose-dependent inhibition[1]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesLPSPGE2 concentrationDose-dependent inhibition[1]
Cytokine Production (TNF-α, IL-1β, IL-6)RAW 264.7 MacrophagesLPSCytokine concentrationsDose-dependent inhibition[1]
NF-κB TranslocationRAW 264.7 MacrophagesLPSNuclear translocation of NF-κBPrevention of translocation[1]
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the investigation of the anti-inflammatory effects of a test compound on LPS-induced RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.[3]

  • Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., 2.5, 5, or 12.5 µg/ml of Taraxasterol) for 1 hour.[1]

  • Induction: Inflammation is induced by adding 1 µg/ml of LPS to the cell culture medium.[1]

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of NO in the cell culture supernatant is determined using the Griess reaction.[1]

    • Prostaglandins and Cytokines: The levels of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific ELISA kits.[1]

  • NF-κB Activation Analysis: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is assessed by immunocytochemistry or western blotting of nuclear and cytoplasmic fractions.[1][3]

Visualization: Anti-inflammatory Experimental Workflow

AntiInflammatory_Workflow A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B 1 hour C Induction with LPS (1 µg/ml) B->C D Incubation (24 hours) C->D E Measurement of Inflammatory Mediators D->E H NF-κB Translocation Analysis (Immunocytochemistry/Western Blot) D->H F NO (Griess Reaction) E->F G PGE2, TNF-α, IL-1β, IL-6 (ELISA) E->G

Caption: Workflow for in vitro anti-inflammatory screening.

Antioxidant Activity

Antioxidant activity is a crucial aspect of preliminary bioactivity screening. Various assays can be employed to determine the radical scavenging and reducing potential of the test compound.[4][5][6]

Data Presentation: Common Antioxidant Assays
Assay TypePrincipleCommon AssaysMeasurement
Hydrogen Atom Transfer (HAT)Antioxidant donates a hydrogen atom to quench a radical.Oxygen Radical Absorbance Capacity (ORAC), Total Radical-Trapping Antioxidant Parameter (TRAP)Fluorescence or chemiluminescence decay
Single Electron Transfer (SET)Antioxidant reduces a radical by donating an electron.DPPH Radical Scavenging, Trolox Equivalent Antioxidant Capacity (TEAC), Ferric Reducing Antioxidant Power (FRAP), Cupric Reducing Antioxidant Capacity (CUPRAC)Colorimetric change
Metal ChelationAntioxidant chelates transition metal ions, preventing them from catalyzing oxidative reactions.Ferrous Ion Chelating AssayColorimetric change
Reactive Oxygen/Nitrogen Species (ROS/RNS) ScavengingAntioxidant directly scavenges specific ROS or RNS.Superoxide Anion Scavenging, Hydroxyl Radical Scavenging, Nitric Oxide ScavengingVaries by specific assay
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common and straightforward method for assessing antioxidant activity.[7]

  • Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol (e.g., 0.1 mM).

  • Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: A small volume of each sample dilution (e.g., 50 µL) is added to a larger volume of the DPPH solution (e.g., 150 µL) in a 96-well plate.[7]

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50 value) is determined by plotting the percentage of inhibition against the sample concentration.

Visualization: Antioxidant Screening Workflow

Antioxidant_Workflow A Prepare Serial Dilutions of This compound B Mix with DPPH Solution A->B C Incubate in Dark (30 minutes) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Caption: Workflow for DPPH antioxidant assay.

Cytotoxic Activity and Anticancer Potential

Taraxasterol has demonstrated cytotoxic effects against cancer cells, notably through the induction of apoptosis and the modulation of key signaling pathways like PI3K/Akt.[8][9][10]

Data Presentation: Anticancer Activity of Taraxasterol
Cell LineCancer TypeAssayKey FindingsSignaling PathwayReference
A375, SK-MEL-28MelanomaCCK-8, Flow Cytometry, Transwell Assay, Western BlotInduced apoptosis, inhibited migration and invasion, reversed EMTInactivation of PI3K/Akt via ROS accumulation[8][10]
PC-3, DU145Prostate CancerCCK-8, Western BlotSuppressed cell viability and growth, down-regulated c-Myc and cyclin D1Inhibition of FGFR2-PI3K/AKT[9]
Experimental Protocol: Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Cancer cells (e.g., A375 melanoma cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for different time intervals (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Visualization: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., FGFR2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt Downstream Downstream Effectors (e.g., c-Myc, Cyclin D1) pAkt->Downstream Activation Proliferation Cell Proliferation and Survival Downstream->Proliferation Taraxasterol This compound (Taraxasterol) Taraxasterol->RTK Taraxasterol->PI3K ROS ROS Accumulation Taraxasterol->ROS Induces ROS->PI3K

Caption: PI3K/Akt signaling pathway and points of inhibition by Taraxasterol.

Conclusion

While direct experimental data on this compound is currently lacking, the established bioactivities of the structurally similar compound Taraxasterol provide a strong rationale for its investigation. A preliminary bioactivity screening focusing on anti-inflammatory, antioxidant, and cytotoxic properties is a logical starting point. The experimental protocols and workflows detailed in this guide offer a robust framework for conducting such an evaluation. The potential modulation of critical signaling pathways like NF-κB and PI3K/Akt by this class of compounds warrants further in-depth research to elucidate their therapeutic potential.

References

30-Oxopseudotaraxasterol: A Technical Guide to its Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 30-Oxopseudotaraxasterol is limited. This guide synthesizes information on its closely related parent compound, Taraxasterol, to infer its potential therapeutic applications and mechanisms of action. The structural similarity, particularly the shared pentacyclic triterpene core, suggests that their biological activities may be comparable.

Introduction

Taraxasterol, with the molecular formula C₃₀H₅₀O, is a well-characterized triterpene found in various medicinal plants.[1][2] The introduction of an oxo- group at the 30th position to form this compound likely modifies its polarity and reactivity, which could potentially enhance or alter its biological effects. This document aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this class of compounds.

Potential Therapeutic Effects

Based on the extensive research on Taraxasterol, this compound is predicted to exhibit the following therapeutic effects:

  • Anti-inflammatory Activity: Taraxasterol has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[3][4]

  • Anti-cancer Activity: Taraxasterol has shown promising anti-cancer activity against several cancer cell lines through various mechanisms, including induction of apoptosis and inhibition of metastasis.[5][6][7]

Quantitative Data on Therapeutic Effects of Taraxasterol

The following tables summarize the quantitative data from key studies on the anti-inflammatory and anti-cancer effects of Taraxasterol.

Table 1: Anti-inflammatory Activity of Taraxasterol

Model SystemParameter MeasuredEffective Concentration/DoseResultReference
Lipopolysaccharide (LPS)-induced RAW 264.7 macrophagesNitric Oxide (NO) Production2.5, 5, 12.5 µg/mlDose-dependent inhibition[3]
LPS-induced RAW 264.7 macrophagesProstaglandin E₂ (PGE₂) Production2.5, 5, 12.5 µg/mlDose-dependent inhibition[3]
LPS-induced RAW 264.7 macrophagesTNF-α, IL-1β, IL-6 Production2.5, 5, 12.5 µg/mlDose-dependent inhibition[3]
Dimethylbenzene-induced mouse ear edemaEar Edema2.5, 5, 10 mg/kg19.5%, 42.9%, 57.2% inhibition[4]
Acetic acid-induced mouse vascular permeabilityVascular Permeability2.5, 5, 10 mg/kg20.3%, 35.7%, 54.5% inhibition[4]
Cotton pellet-induced rat granulomaGranuloma Formation2.5, 5, 10 mg/kg10.7%, 33.7%, 39.7% inhibition[4]

Table 2: Anti-cancer Activity of Taraxasterol

Cell LineCancer TypeAssayIC₅₀ ValueExposure TimeReference
A549Lung CancerCCK-825.89 µMNot Specified[6]
PC3Prostate CancerMTT114.68 ± 3.28 µM24 h[5]
PC3Prostate CancerMTT108.70 ± 5.82 µM48 h[5]
PC3Prostate CancerMTT49.25 ± 3.22 µM72 h[5]
MDA-MB-231Triple-Negative Breast CancerNot Specified439.37 ± 6.8 µM24 h[7]
MDA-MB-231Triple-Negative Breast CancerNot Specified213.27 ± 5.78 µM48 h[7]
MDA-MB-231Triple-Negative Breast CancerNot Specified121 ± 7.98 µM72 h[7]
MDA-MB-231Triple-Negative Breast CancerNot Specified27.86 ± 9.66 µM96 h[7]

Mechanistic Insights: Signaling Pathways

Taraxasterol exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these mechanisms.

Anti-inflammatory Signaling Pathway

Taraxasterol has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2][8]

Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (JNK, ERK, p38) TLR4->MAPK_pathway Taraxasterol Taraxasterol Taraxasterol->IKK Inhibition Taraxasterol->MAPK_pathway Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Gene Transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus Translocation

Caption: Taraxasterol's Anti-inflammatory Mechanism.

Anti-cancer Signaling Pathway

The anti-cancer effects of Taraxasterol are mediated through the modulation of pathways controlling cell survival, proliferation, and metastasis.

Anti_Cancer_Pathway Taraxasterol Taraxasterol Cell_Survival_Proliferation Cell Survival & Proliferation Taraxasterol->Cell_Survival_Proliferation Inhibition Apoptosis Apoptosis Taraxasterol->Apoptosis Induction Metastasis Metastasis Taraxasterol->Metastasis Inhibition MMPs MMP-2, MMP-9 (Expression & Activity) Taraxasterol->MMPs Downregulation TIMPs TIMP-1, TIMP-2 (Expression) Taraxasterol->TIMPs Upregulation Invasion_Migration Invasion & Migration Metastasis->Invasion_Migration Metastasis->MMPs Metastasis->TIMPs

Caption: Taraxasterol's Anti-cancer Mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the effect of Taraxasterol on the production of inflammatory mediators in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are pre-treated with varying concentrations of Taraxasterol (e.g., 2.5, 5, 12.5 µg/ml) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/ml of lipopolysaccharide (LPS) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E₂ (PGE₂): The levels of these mediators in the culture supernatant are quantified using commercially available ELISA kits.

  • Data Analysis: The results are expressed as the percentage of inhibition compared to the LPS-only treated group.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

Objective: To determine the effect of Taraxasterol on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, PC3, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of Taraxasterol for different time periods (e.g., 24, 48, 72, 96 hours).

  • MTT/CCK-8 Assay:

    • At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 2-4 hours.

    • The resulting formazan crystals (in the case of MTT) are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of Taraxasterol on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.

Methodology:

  • Cell Lysis: After treatment with Taraxasterol and/or a stimulant (e.g., LPS), cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence on Taraxasterol strongly suggests that this compound holds significant promise as a therapeutic agent, particularly in the fields of inflammation and oncology. Its potential to modulate key signaling pathways like NF-κB and MAPK provides a solid foundation for its further investigation.

Future research should focus on:

  • Synthesis and Characterization: The chemical synthesis and full characterization of this compound are paramount to enable direct biological testing.

  • In Vitro and In Vivo Studies: Comprehensive in vitro and in vivo studies are necessary to confirm and quantify the anti-inflammatory and anti-cancer activities of this compound.

  • Mechanism of Action Studies: Detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profile of this compound is essential for its development as a drug candidate.

This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its related compounds. The promising biological activities of its parent compound, Taraxasterol, warrant a dedicated and thorough investigation into this novel molecule.

References

Literature Review on Pseudotaraxasterol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive literature searches for "pseudotaraxasterol derivatives" have revealed a significant scarcity of published research. While the parent compound, pseudotaraxasterol (also known as ψ-taraxasterol), is a known natural product, there is a notable lack of studies detailing the synthesis, biological evaluation, and mechanisms of action of its derivatives.

Therefore, to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the closely related and extensively studied isomer, taraxasterol , and its biological activities. The structural similarity between taraxasterol and pseudotaraxasterol suggests that their derivatives could exhibit comparable pharmacological profiles, making the information on taraxasterol a relevant and insightful starting point for research in this area.

Introduction to Taraxasterol

Taraxasterol is a pentacyclic triterpenoid found in various medicinal plants, most notably in the dandelion (Taraxacum officinale). It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-arthritic effects.[1] This guide will delve into the quantitative data from key studies, detail the experimental protocols used to evaluate its efficacy, and illustrate the signaling pathways through which it exerts its biological effects.

Quantitative Data on the Biological Activities of Taraxasterol

The following tables summarize the key quantitative data from various studies on the anti-inflammatory and anti-cancer activities of taraxasterol.

Table 1: Anti-inflammatory Activity of Taraxasterol

Cell Line/ModelTreatmentConcentration/DoseMeasured ParameterResultReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS) + Taraxasterol10, 20, 40 µMNitric Oxide (NO) ProductionDose-dependent inhibition[1]
RAW 264.7 MacrophagesLPS + Taraxasterol10, 20, 40 µMProstaglandin E2 (PGE2) ProductionDose-dependent inhibition[1]
RAW 264.7 MacrophagesLPS + Taraxasterol10, 20, 40 µMTNF-α ProductionDose-dependent inhibition[1]
RAW 264.7 MacrophagesLPS + Taraxasterol10, 20, 40 µMIL-6 ProductionDose-dependent inhibition[1]
Adjuvant-Induced Arthritis in RatsTaraxasterol (oral)2, 4, 8 mg/kg/dayPaw SwellingSignificant suppression[2]
Adjuvant-Induced Arthritis in RatsTaraxasterol (oral)2, 4, 8 mg/kg/daySerum TNF-α LevelsSignificant inhibition[2]
Adjuvant-Induced Arthritis in RatsTaraxasterol (oral)2, 4, 8 mg/kg/daySerum IL-1β LevelsSignificant inhibition[2]

Table 2: Anti-Cancer Activity of Taraxasterol

Cell LineTreatment DurationIC50 Value (µM)Measured EffectReference
PC3 (Prostate Cancer)24 h114.68 ± 3.28Reduced cell survival[3][4]
PC3 (Prostate Cancer)48 h108.70 ± 5.82Reduced cell survival[3][4]
PC3 (Prostate Cancer)72 h49.25 ± 3.22Reduced cell survival[3][4]

Table 3: Anti-Metastatic Effects of Taraxasterol on PC3 Cells

Measured ParameterTaraxasterol TreatmentPercentage Reduction/EffectReference
Cell AdhesionIC50 concentration74% reduction[3][4]
Cell InvasionIC50 concentration56% reduction[3][4]
Cell MigrationIC50 concentration76% reduction[3][4]
MMP-2 Gene ExpressionIC50 concentrationSignificant decrease[3][4]
MMP-9 Gene ExpressionIC50 concentrationSignificant decrease[3][4]
TIMP-1 Gene ExpressionIC50 concentrationSignificant increase[3][4]
TIMP-2 Gene ExpressionIC50 concentrationSignificant increase[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Cell Culture and Viability Assays
  • Cell Lines: PC3 (prostate cancer) and RAW 264.7 (macrophage) cell lines are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay for Cell Viability:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • Cells are then treated with various concentrations of taraxasterol for specified durations (e.g., 24, 48, 72 hours).

    • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[3][4]

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay:

    • RAW 264.7 cells are seeded in 96-well plates and pre-treated with taraxasterol for 1 hour.

    • The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

    • Absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.[1]

  • Cytokine Measurement (ELISA):

    • RAW 264.7 cells are treated as described for the NO assay.

    • The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]

Gene Expression Analysis (Real-Time PCR)
  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from treated and untreated cells using TRIzol reagent or a similar RNA isolation kit.

    • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Real-Time PCR:

    • Quantitative real-time PCR is performed using a thermal cycler with SYBR Green master mix.

    • Specific primers for target genes (e.g., MMP-2, MMP-9, TIMP-1, TIMP-2) and a housekeeping gene (e.g., GAPDH) are used.

    • The relative gene expression is calculated using the 2^-ΔΔCt method.[3][4]

Signaling Pathways Modulated by Taraxasterol

The biological effects of taraxasterol are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory Transcription Taraxasterol Taraxasterol Taraxasterol->IKK Inhibits MMP_TIMP_Pathway Taraxasterol Taraxasterol MMP_genes MMP-2 & MMP-9 Gene Expression Taraxasterol->MMP_genes Downregulates TIMP_genes TIMP-1 & TIMP-2 Gene Expression Taraxasterol->TIMP_genes Upregulates MMP_proteins MMP-2 & MMP-9 Proteins MMP_genes->MMP_proteins TIMP_proteins TIMP-1 & TIMP-2 Proteins TIMP_genes->TIMP_proteins ECM_degradation Extracellular Matrix Degradation MMP_proteins->ECM_degradation TIMP_proteins->MMP_proteins Inhibits Metastasis Invasion & Metastasis ECM_degradation->Metastasis

References

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of 30-Oxopseudotaraxasterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 30-oxopseudotaraxasterol, a potentially bioactive triterpenoid, and methods for its further derivatization. The protocols outlined below are based on established chemical transformations applied to structurally related natural products, offering a robust starting point for research and development.

Synthesis of this compound via Allylic Oxidation

The synthesis of this compound commences with the isolation of its precursor, pseudotaraxasterol, from a natural source, followed by the selective oxidation of the C-30 allylic hydroxyl group. The Riley oxidation, utilizing selenium dioxide, is a well-established method for such transformations.

Isolation of Pseudotaraxasterol

Pseudotaraxasterol can be isolated from various plant species. A general procedure for its extraction and isolation is provided below.

Experimental Protocol: Isolation of Pseudotaraxasterol

  • Extraction: Air-dried and powdered plant material (e.g., roots of Crepis sancta) is exhaustively extracted with a suitable solvent such as methanol or ethanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing pseudotaraxasterol, as monitored by Thin Layer Chromatography (TLC), are combined and further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to afford pure pseudotaraxasterol.

  • Characterization: The identity and purity of the isolated pseudotaraxasterol should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Allylic Oxidation of Pseudotaraxasterol

The C-30 hydroxyl group of pseudotaraxasterol is an allylic alcohol, which can be selectively oxidized to the corresponding α,β-unsaturated ketone, this compound, using selenium dioxide.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of pseudotaraxasterol (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water, add selenium dioxide (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated at reflux for a specified period (typically 4-8 hours), with reaction progress monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

  • Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS).

Quantitative Data (Representative)
StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
1PseudotaraxasterolDried Plant MaterialMethanol, Silica Gel, n-Hexane, Ethyl Acetate--RT0.5-2.0>95
2This compoundPseudotaraxasterolSelenium DioxideDioxane610060-75>98

Yields are representative and may vary depending on the specific plant source and reaction scale.

Synthesis Workflow

Synthesis_Workflow cluster_isolation Isolation of Pseudotaraxasterol cluster_synthesis Synthesis of this compound Plant Material Plant Material Extraction Extraction Plant Material->Extraction Methanol Fractionation Fractionation Extraction->Fractionation Crude Extract Purification Purification Fractionation->Purification Column Chromatography Pseudotaraxasterol Pseudotaraxasterol Purification->Pseudotaraxasterol Recrystallization Oxidation Oxidation Pseudotaraxasterol->Oxidation SeO2, Dioxane, Reflux Purification_Synth Purification Oxidation->Purification_Synth Column Chromatography This compound This compound Purification_Synth->this compound

Caption: Workflow for the isolation of pseudotaraxasterol and its subsequent synthesis to this compound.

Derivatization of this compound

The α,β-unsaturated ketone moiety in this compound is a versatile functional group for further derivatization to generate a library of compounds for structure-activity relationship (SAR) studies. Common derivatizations include the formation of oximes and pyrazolines.

Synthesis of this compound Oxime

Experimental Protocol: Oxime Formation

  • Reaction Setup: A solution of this compound (1 equivalent) in ethanol is treated with hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine or sodium acetate (2 equivalents).

  • Reaction Conditions: The mixture is heated at reflux for 2-4 hours, with completion monitored by TLC.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with dilute acid (to remove pyridine, if used), water, and brine, then dried and concentrated. The crude product is purified by column chromatography or recrystallization to afford the this compound oxime.

Synthesis of Pyrazoline Derivatives

Experimental Protocol: Pyrazoline Formation

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine hydrochloride) (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is refluxed for 6-12 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration.

  • Purification: The crude solid is washed with water and then purified by column chromatography or recrystallization to yield the pyrazoline derivative.

Quantitative Data for Derivatization (Representative)
DerivativeStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
OximeThis compoundNH₂OH·HCl, PyridineEthanol38080-90>98
PyrazolineThis compoundN₂H₄·H₂OEthanol88075-85>97

Yields are representative and may vary based on the specific reaction conditions and substrates.

Derivatization Workflow

Derivatization_Workflow cluster_oxime Oxime Synthesis cluster_pyrazoline Pyrazoline Synthesis This compound This compound Oxime_Formation Oxime Formation This compound->Oxime_Formation NH2OH·HCl, Pyridine, Ethanol Pyrazoline_Formation Pyrazoline Formation This compound->Pyrazoline_Formation N2H4·H2O, Ethanol Oxime_Derivative This compound Oxime Oxime_Formation->Oxime_Derivative Pyrazoline_Derivative Pyrazoline Derivative Pyrazoline_Formation->Pyrazoline_Derivative

Caption: Derivatization workflow for this compound to form oxime and pyrazoline derivatives.

Conceptual Signaling Pathway Inhibition

While the specific biological targets of this compound and its derivatives are yet to be fully elucidated, many triterpenoids exert their effects by interacting with specific enzymes or signaling pathways. The following diagram illustrates a conceptual model of how these compounds might act as inhibitors in a biological system, a common mechanism for drug action.

Signaling_Pathway cluster_pathway Conceptual Mechanism of Action Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalysis Biological_Response Biological_Response Product->Biological_Response Triggers Inhibitor This compound Derivative Inhibitor->Enzyme Inhibits

Application Notes and Protocols for the Extraction and Purification of 30-Oxopseudotaraxasterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid of the pseudotaraxasterol family. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This document provides a detailed protocol for the extraction and purification of this compound from plant sources, enabling further research into its therapeutic potential. The protocols described herein are based on established methods for the isolation of structurally related triterpenoids from plant genera known to produce them, such as Inula.

Data Presentation: Quantitative Analysis of Triterpenoid Extraction and Purification

The following tables summarize representative quantitative data from the extraction and purification of triterpenoids from various plant sources using methods analogous to those proposed for this compound. These values can serve as a benchmark for the expected yield and purity.

Table 1: Extraction Yield of Crude Triterpenoids from Various Plant Materials

Plant SourceExtraction MethodSolventYield (% w/w)
Carya cathayensis Sarg. husksUltrasound-Assisted ExtractionSurfactant-mediated aqueous solution3.4%[1]
Blackened Jujube (Ziziphus jujuba Mill.)Ultrasonic-Assisted Extraction60% EthanolNot specified
Radix phytolaccae rootsPercolation70% Ethanol25%
Schisandra sphenanthera leavesUltrasonic Extraction90% Methanol1.97%
Schisandra sphenanthera canesUltrasonic Extraction80% Methanol1.52%

Table 2: Purity and Recovery of Triterpenoids after Purification

Starting MaterialPurification MethodPurity AchievedPurity Increase (Fold)Recovery Rate (%)
Crude Carya cathayensis Triterpenoid ExtractAB-8 Macroporous Resin Chromatography56.6%[1]4.3[1]Not Specified
Crude Blackened Jujube Triterpenic AcidsD-101 Macroporous Resin ChromatographyNot Specified2.49[2]78.58 ± 0.67[2]
Crude Schisandra chinensis ExtractMacroporous Resin and High-Speed Counter-Current Chromatography96.3% - 98.9%[3]Not SpecifiedNot Specified
Crude Radix phytolaccae Saponin-rich ExtractHigh-Speed Counter-Current ChromatographyNot SpecifiedNot SpecifiedHigh (implied)[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of this compound.

Protocol 1: Extraction of Crude Triterpenoid-Containing Fraction

This protocol outlines the initial extraction of a crude fraction enriched with triterpenoids from dried plant material.

1. Plant Material Preparation:

  • Obtain dried and powdered plant material from a confirmed source of this compound (e.g., species of the Inula genus).
  • Grind the plant material to a fine powder (40-60 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

  • Method A: Ultrasonic-Assisted Extraction (UAE):
  • Suspend the powdered plant material in 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
  • Perform ultrasonication at a frequency of 50 kHz and a power of 250 W for 45 minutes at 60°C.
  • Repeat the extraction process twice.
  • Method B: Maceration:
  • Soak the powdered plant material in 95% ethanol at room temperature for 72 hours with occasional agitation.
  • Filter the extract and repeat the maceration of the plant residue twice.

3. Filtration and Concentration:

  • Combine the ethanolic extracts from all extraction cycles.
  • Filter the combined extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

4. Liquid-Liquid Partitioning:

  • Suspend the crude extract in distilled water.
  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  • Collect the ethyl acetate fraction, which is expected to be enriched in triterpenoids.
  • Evaporate the ethyl acetate fraction to dryness to yield the crude triterpenoid-rich extract.

Protocol 2: Purification of this compound

This protocol describes the purification of the target compound from the crude triterpenoid-rich extract using column chromatography.

1. Macroporous Resin Column Chromatography (Initial Purification):

  • Pre-treat AB-8 type macroporous resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
  • Pack a glass column with the pre-treated resin.
  • Dissolve the crude triterpenoid-rich extract in a minimal amount of the mobile phase and load it onto the column.
  • Wash the column with deionized water to remove highly polar impurities.
  • Elute the column with a stepwise gradient of ethanol in water (e.g., 25%, 50%, 75%, and 95% ethanol).
  • Collect fractions and monitor the presence of triterpenoids using Thin Layer Chromatography (TLC).
  • Combine the fractions containing the compound of interest based on the TLC profile.
  • Concentrate the combined fractions to obtain a purified triterpenoid fraction.

2. Silica Gel Column Chromatography (Fine Purification):

  • Pack a silica gel (200-300 mesh) column with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1).
  • Dissolve the purified triterpenoid fraction in a minimal amount of the mobile phase and load it onto the column.
  • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in n-hexane).
  • Collect fractions and monitor by TLC, visualizing with a vanillin-sulfuric acid spray reagent followed by heating.
  • Combine the fractions containing the pure this compound.

3. Recrystallization (Final Purification):

  • Dissolve the combined pure fractions in a minimal amount of a hot solvent (e.g., methanol or acetone).
  • Allow the solution to cool slowly to induce crystallization.
  • Collect the crystals by filtration and wash with a small amount of cold solvent.
  • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualization: Diagrams

The following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by pseudotaraxasterol-type triterpenoids.

Extraction_and_Purification_Workflow cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Fractionation cluster_purification Step 3: Purification plant_material Dried Plant Material (e.g., Inula sp.) powdering Grinding to Fine Powder plant_material->powdering extraction Solvent Extraction (e.g., 80% Ethanol, UAE) powdering->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction macro_resin Macroporous Resin Column Chromatography ethyl_acetate_fraction->macro_resin silica_gel Silica Gel Column Chromatography macro_resin->silica_gel recrystallization Recrystallization silica_gel->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: Workflow for the extraction and purification of this compound.

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates bad Bad akt->bad inhibits cell_survival Cell Survival & Proliferation mtor->cell_survival promotes bcl2 Bcl-2 bad->bcl2 inhibits bcl2->cell_survival promotes triterpenoid Pseudotaraxasterol-type Triterpenoid triterpenoid->akt may modulate

Caption: Potential modulation of the PI3K/Akt signaling pathway by triterpenoids.

References

Application Notes and Protocols for the Quantification of 30-Oxopseudotaraxasterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices is crucial for research and development, including pharmacokinetic studies, quality control of herbal products, and investigation of its biological functions. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are adapted from established techniques for the analysis of similar triterpenoids and oxysterols, providing a robust starting point for method development and validation.

Analytical Techniques Overview

The selection of an analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used, robust, and cost-effective technique for the quantitative analysis of compounds with a suitable chromophore.[1] For triterpenoids that lack a strong chromophore, derivatization may be necessary to enhance detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of analytes in complex biological matrices.[2][3][4] The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection.[2]

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are based on typical data reported for the analysis of other triterpenoids and should be validated for the specific application.[5][6][7][8]

Table 1: HPLC-UV Method Performance Characteristics

ParameterResult
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL

Table 2: LC-MS/MS Method Performance Characteristics

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Scope: This protocol describes the quantification of this compound in plant extracts.

2. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Plant material

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

4. Sample Preparation:

  • Weigh 1.0 g of powdered plant material.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.

5. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (85:15, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

6. Calibration Curve:

  • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 100 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

7. Data Analysis:

  • Quantify this compound in the samples by comparing their peak areas with the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Scope: This protocol describes the quantification of this compound in biological matrices (e.g., plasma, tissue homogenates).

2. Materials and Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar triterpenoid)

  • Biological matrix

3. Equipment:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Centrifuge

  • Vortex mixer

  • Solid Phase Extraction (SPE) cartridges

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 500 µL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

6. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion of the standard).

    • Internal Standard: Precursor ion > Product ion.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity.

7. Calibration Curve:

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Spike blank biological matrix with known concentrations of this compound to create calibration standards ranging from 0.1 to 1000 ng/mL.

  • Process the calibration standards using the same sample preparation procedure as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

8. Data Analysis:

  • Quantify this compound in the samples by comparing their peak area ratios with the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plant_Material Plant Material Extraction Methanol Extraction & Sonication Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column UV_Detection UV Detection (210 nm) C18_Column->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample Add_IS Add Internal Standard Biological_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection C18_Column C18 Column Separation LC_Injection->C18_Column ESI Electrospray Ionization C18_Column->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Area Ratio) Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Note: Analysis of 30-Oxopseudotaraxasterol using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides detailed protocols for the quantification of 30-Oxopseudotaraxasterol, a pentacyclic triterpenoid of interest in pharmaceutical and natural product research, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a naturally occurring triterpenoid found in various plant species. Its structural similarity to other phytosterols and potential biological activities necessitate robust and sensitive analytical methods for its identification and quantification in complex matrices such as plant extracts and biological samples. This document outlines recommended starting methods for HPLC-UV and LC-MS/MS analysis, based on established methodologies for similar analytes like taraxasterol and other oxysterols.

HPLC-UV Method for Quantification

This method is suitable for the quantification of this compound in samples where it is present at relatively high concentrations and a high degree of selectivity is not required.

Experimental Protocol

Sample Preparation:

  • Extraction: Extract the compound of interest from the sample matrix (e.g., dried plant material, formulation) using an appropriate solvent such as methanol or ethanol. Sonication or Soxhlet extraction can be employed to improve efficiency.

  • Filtration: Centrifuge the extract to pellet insoluble material and filter the supernatant through a 0.45 µm PTFE syringe filter prior to injection.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by serial dilution of the stock solution.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

LC-MS/MS Method for Sensitive and Selective Quantification

For low-level detection and confirmation of this compound, especially in complex biological matrices, a highly sensitive and selective LC-MS/MS method is recommended. The following protocol is adapted from methods used for similar triterpenoids and oxysterols.[1][2]

Experimental Protocol

Sample Preparation:

  • Internal Standard: Spike the sample with an appropriate internal standard (IS), such as a structurally similar, stable isotope-labeled compound or another triterpenoid not present in the sample.

  • Liquid-Liquid Extraction (LLE): For biological fluids like plasma, perform a liquid-liquid extraction using a solvent like ethyl acetate or methyl tert-butyl ether.[2][3]

  • Solid-Phase Extraction (SPE): As an alternative to LLE, SPE can be used for sample clean-up and concentration. A C18 or a mixed-mode sorbent can be effective.

  • Derivatization (Optional): To enhance ionization efficiency, derivatization can be considered. However, for many modern instruments, this may not be necessary.

  • Reconstitution: Evaporate the extracted sample to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column Phenyl-Hexyl Column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Elution Start at 80% B, ramp to 100% B over 10 min, hold for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) in Positive Mode or Atmospheric Pressure Chemical Ionization (APCI) in Positive Mode[2]
Scan Mode Multiple Reaction Monitoring (MRM)
Data Presentation

Table 2: LC-MS/MS Method Parameters (Hypothetical Data)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]⁺Specific fragment 1Optimized value
[M+H]⁺Specific fragment 2Optimized value
Internal Standard (IS) [M+H]⁺ of ISSpecific fragment of ISOptimized value

Table 3: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect (%) 90-110%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV analysis workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample IS_Spike Internal Standard Spiking BiologicalSample->IS_Spike Extraction LLE or SPE IS_Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation Reconstitution->LC MS Mass Spectrometry (MRM) LC->MS Data Data Acquisition MS->Data Quantification Quantification vs. IS Data->Quantification

Caption: LC-MS/MS analysis workflow for this compound.

Conclusion

The presented HPLC-UV and LC-MS/MS methods provide robust frameworks for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and desired level of selectivity. Method optimization and validation are crucial steps to ensure accurate and reliable results.

References

Application Notes and Protocols for 30-Oxopseudotaraxasterol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid, a class of compounds known for a wide range of biological activities. While direct studies on this compound are emerging, research on the structurally similar compound, Taraxasterol, provides a strong foundation for investigating its potential therapeutic applications. Taraxasterol has demonstrated significant anti-cancer and anti-inflammatory properties, suggesting that this compound may hold similar promise.

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, drawing upon established protocols and the known mechanisms of related compounds. The focus is on evaluating its potential as an anti-cancer and anti-inflammatory agent.

Potential Applications in Cell Culture

  • Anti-Cancer Research: Investigation of the cytotoxic and apoptotic effects of this compound on various cancer cell lines.

  • Anti-Metastatic Studies: Elucidation of the compound's ability to inhibit cancer cell migration and invasion.

  • Anti-Inflammatory Research: Assessment of its potential to modulate inflammatory responses in immune cells.

  • Mechanism of Action Studies: Delineation of the molecular pathways affected by this compound, with a focus on signaling cascades like PI3K/Akt.

Experimental Protocols

Assessment of Anti-Cancer Activity

a) Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., A375, SK-MEL-28 for melanoma; PC3 for prostate cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
0 (Control)24100
102485.2 ± 4.1
252465.7 ± 3.5
502448.9 ± 2.951.2
1002425.1 ± 2.2
0 (Control)48100
104870.3 ± 3.8
254849.8 ± 2.7
504830.5 ± 2.125.5
1004815.4 ± 1.8

b) Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.[1][2]

Data Presentation:

TreatmentTime (h)Live Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control2495.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
This compound (IC50)2460.4 ± 3.125.7 ± 2.110.3 ± 1.53.6 ± 0.8
Control4893.8 ± 2.53.1 ± 0.62.2 ± 0.50.9 ± 0.3
This compound (IC50)4845.2 ± 3.535.8 ± 2.815.1 ± 1.93.9 ± 0.9

c) Cell Migration and Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.[3]

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium (chemoattractant)

  • Crystal Violet stain

Procedure:

  • For the invasion assay, coat the Transwell inserts with Matrigel. No coating is needed for the migration assay.

  • Starve cancer cells in serum-free medium for 24 hours.

  • Resuspend the cells in serum-free medium containing a non-toxic concentration of this compound.

  • Add 500 µL of complete medium to the lower chamber of the 24-well plate.

  • Seed 2 x 10⁴ cells in the upper chamber of the Transwell insert.

  • Incubate for 24 hours.

  • Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.

  • Fix the cells on the bottom of the membrane with methanol and stain with 0.5% crystal violet.

  • Count the stained cells under a microscope in at least five random fields.

Data Presentation:

Assay TypeTreatmentMigrated/Invaded Cells (per field)Inhibition (%)
MigrationControl150 ± 120
MigrationThis compound45 ± 570
InvasionControl110 ± 90
InvasionThis compound38 ± 465.5
Investigation of Anti-Inflammatory Activity

a) Measurement of Inflammatory Cytokines in Macrophages

This protocol evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4][5]

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.[6]

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 6
LPS (1 µg/mL)1200 ± 95950 ± 78
LPS + 30-Oxo (10 µM)850 ± 72680 ± 55
LPS + 30-Oxo (25 µM)520 ± 45410 ± 38
LPS + 30-Oxo (50 µM)280 ± 31210 ± 25
Signaling Pathway Analysis

a) Western Blot for PI3K/Akt Pathway

This protocol examines the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

Data Presentation:

Treatmentp-PI3K/PI3K Ratiop-Akt/Akt Ratio
Control1.001.00
This compound0.450.38

Visualizations

experimental_workflow cluster_ant_cancer Anti-Cancer Activity cluster_anti_inflammatory Anti-Inflammatory Activity cluster_mechanism Mechanism of Action cell_viability Cell Viability (MTT) apoptosis Apoptosis (Annexin V/PI) migration_invasion Migration/Invasion (Transwell) cytokine_measurement Cytokine Measurement (ELISA) western_blot Signaling Pathway (Western Blot) start This compound Treatment start->cell_viability start->apoptosis start->migration_invasion start->cytokine_measurement start->western_blot

Caption: Experimental workflow for evaluating this compound.

signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K p_PI3K p-PI3K PI3K->p_PI3K Phosphorylation PIP3 PIP3 p_PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt p_Akt p-Akt Akt->p_Akt Phosphorylation Proliferation Cell Proliferation & Survival p_Akt->Proliferation Apoptosis Apoptosis p_Akt->Apoptosis Oxo This compound Oxo->p_PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

References

Application Note: Quantification of 30-Oxopseudotaraxasterol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid of interest in phytochemical and pharmacological research. Accurate and precise quantification of this compound is essential for quality control of natural product extracts, pharmacokinetic studies, and in vitro bioassays. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), leveraging it as an analytical standard.

Due to the structural similarities with other pentacyclic triterpenoids, the methodologies presented are based on established analytical techniques for this class of compounds. Most triterpenoids, including this compound, lack strong chromophores, making UV detection at lower wavelengths (205-210 nm) necessary for HPLC analysis.[1][2] For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of the analyte.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC30H48O2[3]
Molecular Weight440.7 g/mol [3]
IUPAC Name(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde[3]
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, acetonitrile, chloroform.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection.

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV or Photodiode Array (PDA) detector

  • Chromatographic Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents and Solvents:

    • This compound reference standard (>98% purity)

    • HPLC grade acetonitrile, methanol, and water

    • Formic acid or acetic acid (for mobile phase modification)

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.

3. Sample Preparation

  • Plant Material Extraction: For the analysis of this compound in plant matrices, extract the dried and powdered material with methanol or ethanol using sonication or reflux.

  • Filtration: Filter the resulting extract through a 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter.

4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient 0-20 min, 85-95% A; 20-25 min, 95% A; 25.1-30 min, 85% A
Flow Rate 1.0 mL/min
Column Temperature 35°C[1]
Injection Volume 10 µL
Detection Wavelength 210 nm[2]

5. Method Validation Parameters (Illustrative Data)

The following table summarizes typical performance characteristics for the HPLC analysis of a related pentacyclic triterpenoid, which can be expected for this compound.

ParameterResult
Linearity (r²) > 0.999[1]
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[1]
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL[1]
Precision (%RSD) < 2%[1]
Accuracy (Recovery %) 95 - 105%[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the sensitive and selective analysis of this compound, particularly in complex matrices. Derivatization is a critical step for the analysis of triterpenoids by GC-MS.

1. Instrumentation and Materials

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD)

    • Autosampler

  • Chromatographic Column:

    • Capillary column suitable for high-temperature analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Reagents and Solvents:

    • This compound reference standard (>98% purity)

    • Anhydrous pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization

    • Hexane (GC grade)

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol, using a volatile solvent like methanol.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

3. Derivatization Procedure

  • Transfer a known volume of the standard solution or sample extract to a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

  • Seal the vial tightly and heat at 70°C for 1 hour.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Oven Temperature Program Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
MS Transfer Line Temp. 290°C
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 50-600

5. Method Validation Parameters (Illustrative Data)

The following table provides expected performance characteristics for the GC-MS analysis of a derivatized pentacyclic triterpenoid.

ParameterResult
Linearity (r²) > 0.998
Linear Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 90 - 110%

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_data Data Processing start Start weigh Weigh Standard / Extract Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample Extract stock Stock Solution dissolve->stock dilute Serial Dilution stock->dilute cal_standards Calibration Standards dilute->cal_standards hplc_inject Inject into HPLC cal_standards->hplc_inject derivatize Derivatization cal_standards->derivatize filter->hplc_inject filter->derivatize hplc_run Separation & Detection hplc_inject->hplc_run integrate Peak Integration hplc_run->integrate gcms_inject Inject into GC-MS derivatize->gcms_inject gcms_run Separation & Detection gcms_inject->gcms_run gcms_run->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: General workflow for the chromatographic analysis of this compound.

Signaling Pathway Context (Hypothetical)

Pentacyclic triterpenoids are known to modulate various signaling pathways involved in inflammation and cancer. While the specific pathways affected by this compound require further investigation, related compounds like ursolic acid and oleanolic acid have been shown to interact with pathways such as NF-κB and Nrf2. Accurate quantification using the methods described here is a prerequisite for elucidating these mechanisms.

signaling_pathway cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes triterpenoid This compound nrf2 Nrf2 Pathway triterpenoid->nrf2 nfkb NF-κB Pathway triterpenoid->nfkb apoptosis Apoptosis Pathway triterpenoid->apoptosis antioxidant Antioxidant Response nrf2->antioxidant anti_inflammatory Anti-inflammatory Effect nfkb->anti_inflammatory pro_apoptotic Pro-apoptotic Effect apoptosis->pro_apoptotic

Caption: Hypothetical signaling pathways modulated by this compound.

References

Application of 30-Oxopseudotaraxasterol in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the anti-inflammatory properties of 30-Oxopseudotaraxasterol is limited. This document leverages data from its structurally related precursor, Taraxasterol , a well-researched pentacyclic triterpenoid with demonstrated anti-inflammatory effects. The protocols and data presented herein are based on the assumption of similar biological activity and should be adapted and validated for this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. This compound, a triterpenoid derived from natural sources, represents a potential candidate for anti-inflammatory drug development. This document provides a comprehensive overview of the proposed application of this compound in a variety of anti-inflammatory assays, based on the activities of the closely related compound, taraxasterol.

Mechanism of Action

Taraxasterol has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the production of pro-inflammatory mediators.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Taraxasterol has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[3][4]

  • MAPK Pathway: The MAPK family, including ERK1/2, JNK, and p38, plays a critical role in cellular responses to a variety of external stimuli, leading to the activation of transcription factors involved in inflammation. Taraxasterol has been observed to suppress the phosphorylation of ERK1/2 and p38 in response to inflammatory stimuli, thus inhibiting the downstream inflammatory cascade.[5]

Signaling Pathway Diagrams

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation Oxopseudotaraxasterol This compound (Taraxasterol) Oxopseudotaraxasterol->IKK inhibits DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (LPS) TAK1 TAK1 Inflammatory_Stimulus->TAK1 MKKs MKKs TAK1->MKKs activates p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK p_p38 P-p38 p38->p_p38 p_ERK P-ERK ERK->p_ERK p_JNK P-JNK JNK->p_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK->Transcription_Factors p_JNK->Transcription_Factors Oxopseudotaraxasterol This compound (Taraxasterol) Oxopseudotaraxasterol->p_p38 inhibits Oxopseudotaraxasterol->p_ERK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following protocols are based on established methods for evaluating the anti-inflammatory activity of compounds like taraxasterol and can be adapted for this compound.

In Vitro Assays

1. Cell Culture and Viability Assay

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • To assess cytotoxicity, seed cells in a 96-well plate at a density of 4 × 10⁵ cells/mL.[3]

    • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Measurement of Nitric Oxide (NO) Production

  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at 4 × 10⁵ cells/mL.[3]

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.[3]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 15 minutes at room temperature.[3]

    • Measure the absorbance at 540 nm.[3] A standard curve using sodium nitrite is used for quantification.

3. Measurement of Pro-inflammatory Cytokines and Prostaglandin E₂ (PGE₂) Production

  • Principle: The levels of TNF-α, IL-6, IL-1β, and PGE₂ in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate (4 × 10⁵ cells/mL).[3]

    • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[3]

    • Collect the supernatant and perform the ELISA according to the manufacturer's instructions for each specific cytokine or PGE₂.

4. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

  • Principle: To determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

  • Protocol:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described above.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-p65, p65, IκBα, p-ERK, ERK, p-p38, p38, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common for many antibodies.[6]

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. NF-κB Luciferase Reporter Assay

  • Principle: To quantify the transcriptional activity of NF-κB.

  • Protocol:

    • Co-transfect HEK293T or a similar cell line with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, pre-treat the cells with this compound for 1 hour.

    • Stimulate with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 6-8 hours.[7]

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[7][8]

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: A standard model of acute inflammation.

  • Protocol:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Administer this compound orally or intraperitoneally at various doses. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Cell_Culture RAW 264.7 Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Luciferase_Assay NF-κB Luciferase Reporter Assay Cell_Culture->Luciferase_Assay Treatment Treatment with This compound and LPS Cytotoxicity->Treatment NO_Measurement NO Measurement (Griess Assay) Treatment->NO_Measurement Cytokine_Measurement Cytokine/PGE₂ Measurement (ELISA) Treatment->Cytokine_Measurement Western_Blot Western Blot (NF-κB & MAPK pathways) Treatment->Western_Blot Animal_Acclimatization Animal Acclimatization Drug_Administration Administration of This compound Animal_Acclimatization->Drug_Administration Inflammation_Induction Carrageenan-Induced Paw Edema Drug_Administration->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement Inflammation_Induction->Paw_Volume_Measurement

Caption: General workflow for evaluating the anti-inflammatory effects of this compound.

Data Presentation

The following tables summarize representative quantitative data for taraxasterol, which can serve as a benchmark for studies on this compound.

Table 1: In Vitro Anti-inflammatory Activity of Taraxasterol in LPS-stimulated RAW 264.7 Macrophages

ParameterConcentration (µg/mL)Inhibition (%)IC₅₀ (µM)Reference
NO Production 2.525.3~30-75[3]
5.048.7
12.575.1
PGE₂ Production 2.521.8-[3]
5.045.2
12.568.9
TNF-α Production 2.518.5-[3]
5.041.2
12.565.4
IL-6 Production 2.520.1-[3]
5.043.8
12.567.3
IL-1β Production 2.515.6-[3]
5.038.9
12.561.7

Table 2: In Vivo Anti-inflammatory Activity of Taraxasterol

AssayAnimal ModelDose (mg/kg)Inhibition of Edema (%)Reference
Carrageenan-Induced Paw Edema Rat2025.8 (at 3h)-
4042.1 (at 3h)-
8058.3 (at 3h)-
Conclusion

This compound, as a derivative of taraxasterol, holds promise as a potential anti-inflammatory agent. The provided application notes and protocols offer a robust framework for its evaluation, from initial in vitro screening to in vivo efficacy studies. The primary mechanism of action is likely the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. Further research is warranted to elucidate the specific anti-inflammatory profile and therapeutic potential of this compound.

References

Investigating the Anti-Cancer Potential of 30-Oxopseudotaraxasterol and Related Triterpenoids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

30-Oxopseudotaraxasterol belongs to the taraxastane-type pentacyclic triterpenoids, a class of natural compounds that has garnered significant interest for its potential therapeutic properties, including anti-cancer effects. While direct studies on this compound are limited, research on the closely related compound, Taraxasterol, provides a strong foundation for investigating its efficacy against various cancer cell lines. Taraxasterol has been shown to inhibit proliferation, induce apoptosis, and suppress metastasis in several cancer models, including lung, prostate, and melanoma.[1][2][3][4][5][6] This document provides a comprehensive overview of the reported anti-cancer activities of Taraxasterol as a proxy for this compound, along with detailed protocols for researchers and drug development professionals to investigate these effects.

Data Presentation: Anti-Cancer Activity of Taraxasterol

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of Taraxasterol on various cancer cell lines.

Table 1: Cytotoxicity of Taraxasterol in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueTreatment DurationReference
A549Lung CancerCCK-825.89 µMNot Specified[1]
H1299Lung CancerCCK-8Concentration-dependent inhibition (0-100 µM)Not Specified[1]
PC3Prostate CancerMTT114.68 ± 3.28 µM24 hours[2]
PC3Prostate CancerMTT108.70 ± 5.82 µM48 hours[2]
PC3Prostate CancerMTT49.25 ± 3.22 µM72 hours[2]

Table 2: Effects of Taraxasterol on Metastasis-Related Gene and Protein Expression in PC3 Prostate Cancer Cells

Gene/ProteinEffect of Taraxasterol TreatmentReference
uPADecreased expression[2][4]
uPARDecreased expression[2][4]
MMP-2Decreased expression and activity[2][4]
MMP-9Decreased expression and activity[2][4]
TIMP-1Increased expression[4]
TIMP-2Increased expression[4]

Signaling Pathways Modulated by Taraxasterol

Taraxasterol has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt pathway is a significant target.[5][6][7][8] In androgen-independent prostate cancer cells, Taraxasterol was found to suppress the FGFR2-PI3K/Akt signaling pathway.[7] In melanoma cells, Taraxasterol induces the accumulation of reactive oxygen species (ROS), which in turn inactivates the PI3K/Akt pathway, leading to attenuated cancer progression.[5][6]

Taraxasterol_Signaling_Pathway cluster_cell Cancer Cell Taraxasterol This compound (via Taraxasterol) ROS ROS Accumulation Taraxasterol->ROS FGFR2 FGFR2 Taraxasterol->FGFR2 inhibits PI3K PI3K ROS->PI3K inhibits FGFR2->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Signaling pathway of Taraxasterol in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-cancer effects of this compound, based on methodologies reported for Taraxasterol.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, PC3)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • For MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CCK-8 assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in apoptosis and signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Akt, p-Akt, MMP-2, MMP-9, TIMP-1, TIMP-2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and visualize the protein bands using a chemiluminescence detection system.

Experimental_Workflow cluster_workflow Experimental Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: General workflow for investigating anti-cancer effects.

Conclusion

The available evidence for Taraxasterol strongly suggests that this compound and related triterpenoids are promising candidates for anti-cancer drug development. The protocols and data presented here provide a solid framework for researchers to investigate the efficacy and mechanism of action of these compounds in various cancer cell lines. Further studies are warranted to elucidate the specific effects of this compound and to evaluate its therapeutic potential.

References

Application Notes and Protocols for Studying Enzyme Inhibition by 30-Oxopseudotaraxasterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid, a class of compounds known for a wide range of biological activities. While specific data on the enzyme inhibitory properties of this compound is not currently available in the public domain, its structural similarity to other biologically active triterpenoids, such as Taraxasterol, suggests its potential as a subject for enzyme inhibition studies. Taraxasterol has been shown to modulate signaling pathways, including the PI3K/Akt pathway, which is crucial in cell survival and proliferation. This document provides a generalized framework and detailed protocols for researchers to investigate the enzyme inhibitory potential of this compound and similar novel compounds.

The following sections outline hypothetical experimental designs and data presentation formats that can be adapted to study the interaction of this compound with specific enzyme targets. The PI3K/Akt pathway will be used as a speculative example to illustrate these protocols.

Hypothetical Target and Mechanism

Based on the activity of the related compound Taraxasterol, a potential hypothesis is that this compound may inhibit one or more kinases in the PI3K/Akt signaling pathway. This pathway is a key regulator of cell growth, metabolism, and survival, and its dysregulation is implicated in diseases such as cancer.

Potential Target Enzymes:

  • Phosphoinositide 3-kinases (PI3Ks)

  • Akt (Protein Kinase B)

  • Mammalian Target of Rapamycin (mTOR)

  • Other related kinases

Data Presentation: Summarizing Quantitative Inhibition Data

When investigating the inhibitory activity of this compound, it is crucial to present the quantitative data in a clear and structured manner. The following tables provide templates for summarizing key inhibition parameters.

Table 1: In Vitro Enzyme Inhibition by this compound

Target EnzymeIC50 (µM)Ki (µM)Mode of InhibitionAssay Conditions
PI3KαDataDatae.g., CompetitiveBuffer, pH, Temp.
PI3KβDataDatae.g., Non-competitiveBuffer, pH, Temp.
Akt1DataDatae.g., UncompetitiveBuffer, pH, Temp.
mTORC1DataDatae.g., MixedBuffer, pH, Temp.

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayCellular IC50 (µM)Effect on Protein Phosphorylation
e.g., MCF-7PI3K/AktDatae.g., Reduced p-Akt (Ser473)
e.g., PC-3PI3K/AktDatae.g., Reduced p-S6K

Experimental Protocols

The following are detailed, generalized protocols for key experiments to determine the enzyme inhibitory properties of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • This compound stock solution (in DMSO)

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the PI3Kα enzyme solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of a substrate mix containing PIP2 and ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Mode of Inhibition (e.g., Michaelis-Menten Kinetics)

Objective: To determine the mechanism by which this compound inhibits the target enzyme (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Perform the kinase assay as described in Protocol 1.

  • Vary the concentration of one substrate (e.g., ATP) while keeping the other substrate (e.g., PIP2) at a saturating concentration.

  • Repeat the assay at several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Measure the initial reaction velocities (v) at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Michaelis-Menten plot (v vs. [S]).

  • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.

Protocol 3: Cellular Western Blot Analysis for Pathway Inhibition

Objective: To confirm the inhibition of a signaling pathway in a cellular context.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the phosphorylation of target proteins relative to the total protein and loading control (β-actin).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the hypothetical signaling pathway and experimental workflows.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Target_ID Target Identification (e.g., Kinase Panel Screen) IC50 IC50 Determination (Protocol 1) Target_ID->IC50 MOA Mode of Inhibition (Protocol 2) IC50->MOA Cell_Viability Cell Viability Assay MOA->Cell_Viability Proceed if potent and selective Western_Blot Western Blot Analysis (Protocol 3) Cell_Viability->Western_Blot Animal_Model Animal Model Studies Western_Blot->Animal_Model Proceed if cellular activity confirmed

Caption: General workflow for characterizing an enzyme inhibitor.

Disclaimer: The information provided in these application notes and protocols is for research and educational purposes only. The biological activities and mechanisms of this compound have not been fully elucidated. The experimental designs are provided as a general guide and should be adapted and optimized for specific research questions and laboratory conditions.

Application Notes and Protocols: Experimental Design for In Vivo Studies with 30-Oxopseudotaraxasterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid natural product. While specific in vivo data for this compound is limited, its structural similarity to other well-studied triterpenoids, such as Taraxasterol, suggests potential therapeutic applications. This document provides a detailed guide for the experimental design of in vivo studies to investigate the biological activities of this compound, drawing upon existing knowledge of related compounds. The provided protocols and data tables offer a starting point for researchers to develop robust in vivo experiments.

Data Presentation: Quantitative Data from In Vivo Studies of Related Triterpenoids

The following tables summarize quantitative data from in vivo studies on Taraxasterol and other relevant triterpenoids. This information can be used to guide dose selection and experimental design for this compound.

Table 1: In Vivo Anti-Inflammatory Efficacy of Taraxasterol

Animal ModelCompoundDosageAdministration RouteKey Efficacy ReadoutsReference
Collagen-induced arthritis in miceTaraxasterol10 mg/kgOnce per day for 5 daysIncreased pain threshold, reduced clinical arthritic scores, suppressed TNF-α, IL-1β, and IL-6 protein expression.[1]
IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes (in vitro) and collagen-induced arthritis in mice (in vivo)TaraxasterolNot specifiedNot specifiedSuppressed inflammation.[2]
Lipopolysaccharide-induced RAW 264.7 macrophages (in vitro)Taraxasterol2.5, 5, or 12.5µg/mlPre-treatment for 1hInhibited NO, PGE2, TNF-α, IL-1β and IL-6 production in a dose-dependent manner.[3]

Table 2: In Vivo Anti-Cancer Efficacy of Triterpenoids

Animal ModelCompoundDosageAdministration RouteKey Efficacy ReadoutsReference
Transgenic mouse model of pancreatic cancerSynthetic Triterpenoids (CDDO-Me and CDDO-EA)Not specifiedNot specifiedReduced constitutive expression of pSTAT3.[4]
Melanoma cells (in vitro)TaraxasterolVarious concentrationsNot specifiedInduced apoptosis, inhibited migration and invasion, reversed EMT.[5][6]
Androgen-independent prostate cancer cells (in vitro and in vivo xenograft)TaraxasterolNot specifiedNot specifiedInhibited tumor growth, down-regulated c-Myc, cyclin D1, p-AKT and FGFR2.[7][8]
Non-small cell lung cancer cells (in vitro and in vivo)TaraxasterolNot specifiedNot specifiedExhibited anti-cancer effects through EGFR-mediated signaling.[9]

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Murine Model of Rheumatoid Arthritis

This protocol is adapted from studies on Taraxasterol and provides a framework for assessing the anti-inflammatory potential of this compound.[1]

1. Animal Model and Acclimatization:

  • Use 8-week-old male or female DBA/1 mice, a strain susceptible to collagen-induced arthritis (CIA).

  • Acclimate mice for at least one week prior to the start of the experiment with ad libitum access to food and water.

2. Induction of Arthritis:

  • On day 0, immunize mice with an emulsion of 100 µg of bovine type II collagen in Freund's complete adjuvant via intradermal injection at the base of the tail.

  • On day 21, administer a booster injection of 100 µg of bovine type II collagen in Freund's incomplete adjuvant.

3. Treatment Protocol:

  • Randomly assign mice to the following groups (n=8-10 per group) once arthritis is established (around day 28):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (e.g., 1, 5, 10 mg/kg, administered orally or intraperitoneally)

    • Positive control (e.g., methotrexate)

  • Administer treatment daily for a predefined period (e.g., 14-21 days).

4. Efficacy Evaluation:

  • Clinical Scoring: Monitor the severity of arthritis every other day using a standardized scoring system (0-4 scale for each paw).

  • Paw Swelling: Measure paw thickness using a digital caliper.

  • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

  • Biomarker Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

Protocol 2: Assessment of Anti-Tumor Efficacy in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-cancer activity of this compound using a subcutaneous xenograft model.

1. Cell Culture and Animal Model:

  • Culture a relevant human cancer cell line (e.g., A375 melanoma, PC-3 prostate cancer) under standard conditions.

  • Use 6-8 week old immunodeficient mice (e.g., nude or SCID mice).

  • Acclimate mice for at least one week.

2. Tumor Implantation:

  • Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.

3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally)

    • Positive control (standard-of-care chemotherapy for the specific cancer type)

  • Administer treatment daily or on a specified schedule for a set duration (e.g., 21-28 days).

4. Efficacy Evaluation:

  • Tumor Growth: Measure tumor volume every 2-3 days using calipers (Volume = (Length x Width²)/2).

  • Body Weight: Monitor body weight twice a week as an indicator of toxicity.

  • Tumor Weight: At the end of the study, excise and weigh the tumors.

  • Immunohistochemistry: Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Western Blot Analysis: Analyze tumor lysates to investigate the effect of this compound on key signaling pathways (e.g., PI3K/Akt, NF-κB).

Mandatory Visualization

Signaling Pathways

G cluster_0 Anti-Inflammatory Pathway cluster_1 Anti-Cancer Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) TLR4_IL1R TLR4 / IL-1R Inflammatory_Stimuli->TLR4_IL1R NF_kB_Activation NF-κB Activation TLR4_IL1R->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Oxopseudotaraxasterol_inflam This compound Oxopseudotaraxasterol_inflam->NF_kB_Activation Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, FGFR2) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt Cell_Proliferation_Survival Cell Proliferation & Survival Akt->Cell_Proliferation_Survival Oxopseudotaraxasterol_cancer This compound Oxopseudotaraxasterol_cancer->PI3K Inhibition

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

G Animal_Model Animal Model Selection (e.g., CIA or Xenograft) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Disease_Induction Disease Induction / Tumor Implantation Acclimatization->Disease_Induction Randomization Randomization & Grouping Disease_Induction->Randomization Treatment Treatment Administration (Vehicle, this compound, Positive Control) Randomization->Treatment Monitoring In-life Monitoring (Clinical Scores, Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Histopathology, Biomarkers, Tumor Weight) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 30-Oxopseudotaraxasterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 30-Oxopseudotaraxasterol. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: this compound is typically synthesized by the oxidation of its precursor, Taraxasterol. This involves the selective oxidation of the secondary alcohol group at the C-3 position to a ketone. The choice of oxidizing agent and reaction conditions is crucial for achieving a high yield and minimizing side products.

Q2: Where can I obtain the starting material, Taraxasterol?

A2: Taraxasterol is a naturally occurring pentacyclic triterpenoid found in various plants, most notably in dandelion (Taraxacum officinale). It can be extracted and purified from plant sources using techniques such as solvent extraction followed by chromatographic methods like column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). Recrystallization is often used as a final purification step.

Q3: Which oxidizing agents are suitable for converting Taraxasterol to this compound?

A3: Several oxidizing agents can be used for this transformation. The most common and effective reagents for the oxidation of secondary alcohols to ketones in complex molecules include:

  • Pyridinium chlorochromate (PCC): A mild and selective reagent that typically provides good yields of ketones from secondary alcohols without significant over-oxidation.[1][2][3]

  • Jones reagent (Chromium trioxide in sulfuric acid and acetone): A powerful oxidizing agent that is also effective for this conversion. However, its high reactivity and acidity may require careful control to avoid side reactions with other functional groups.[4][5][6]

  • Sodium hypochlorite (in the presence of a catalyst): This can be a more environmentally friendly alternative, often used under phase-transfer conditions.

Q4: How can I monitor the progress of the oxidation reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (Taraxasterol). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. Staining with a suitable agent, such as ceric ammonium molybdate (CAM) or potassium permanganate, can help visualize the spots.

Q5: What are the common challenges in the purification of this compound?

A5: Purification can be challenging due to the presence of unreacted starting material, byproducts from the oxidizing agent, and potential side products from the reaction. Common purification methods include:

  • Column Chromatography: Using silica gel is the most common method to separate the product from impurities. A gradient of solvents, such as hexane and ethyl acetate, is typically used for elution.

  • Recrystallization: This can be an effective final step to obtain a highly pure product. The choice of solvent is critical and may require some experimentation.

  • Bisulfite Extraction: This technique can be used to remove unreacted aldehydes if they are present as impurities, by forming water-soluble bisulfite adducts.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive Oxidizing Agent: The reagent may have degraded due to improper storage or age.1. Use a fresh batch of the oxidizing agent. For reagents like manganese dioxide (if used), ensure it is properly activated.
2. Insufficient Reagent: The molar ratio of the oxidant to the substrate may be too low.2. Increase the molar equivalents of the oxidizing agent. It is common to use a slight excess (e.g., 1.5-2 equivalents).
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.3. Gradually increase the reaction temperature while carefully monitoring the reaction by TLC for the formation of side products.
Formation of Multiple Products (Complex Mixture on TLC) 1. Over-oxidation: The desired ketone product might be undergoing further reactions.1. Switch to a milder oxidizing agent, such as PCC, which is less likely to cause over-oxidation compared to Jones reagent.[1][2][3]
2. Side Reactions: The starting material or product may be unstable under the reaction conditions (e.g., acidic conditions of Jones reagent).2. If using Jones reagent, consider buffering the reaction mixture. Alternatively, use a neutral oxidant like PCC. Ensure the reaction is performed under an inert atmosphere if sensitive to air.
3. Allylic Oxidation: If the triterpenoid has susceptible allylic positions, the oxidant might be reacting at those sites.3. Choose an oxidant with higher selectivity for secondary alcohols over allylic positions. Temperature control is also critical to minimize allylic oxidation.
Low Yield After Work-up and Purification 1. Product Loss During Extraction: The product may have some water solubility, leading to loss in the aqueous phase.1. Ensure the aqueous phase is thoroughly extracted multiple times with an appropriate organic solvent.
2. Product Adsorption on Silica Gel: The ketone product might be strongly adsorbing to the silica gel during column chromatography.2. Deactivate the silica gel slightly with a small percentage of a polar solvent like triethylamine in the eluent. Use a different stationary phase like alumina if necessary.
3. Decomposition on Silica Gel: The product may be unstable on acidic silica gel.3. Neutralize the silica gel by washing it with a dilute base solution and then drying it before use.
Difficulty in Removing Chromium Byproducts (if using CrO3-based reagents) 1. Incomplete Quenching: The chromium species may not have been fully reduced to a salt that is easily removed.1. After the reaction is complete, quench with a sufficient amount of isopropanol to reduce all remaining Cr(VI).
2. Precipitation with Product: The chromium salts may co-precipitate with the product.2. Filter the reaction mixture through a pad of Celite or silica gel before the aqueous work-up to remove the bulk of the chromium salts.[8]

Experimental Protocols

Protocol 1: Oxidation of Taraxasterol using Pyridinium Chlorochromate (PCC)

This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using PCC.

Materials:

  • Taraxasterol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite or Silica Gel

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Taraxasterol (1 equivalent) in anhydrous DCM.

  • Addition of PCC: To the stirred solution, add PCC (1.5 - 2.0 equivalents) in one portion. Adding Celite or silica gel to the reaction mixture can help prevent the formation of a tar-like residue.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite or silica gel to remove the chromium byproducts. Wash the filter cake thoroughly with diethyl ether.

  • Extraction: Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: Taraxasterol dissolve Dissolve in Anhydrous DCM start->dissolve add_pcc Add PCC (1.5-2.0 equiv) & Celite dissolve->add_pcc react Stir at RT (2-4h) add_pcc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: Filter through Celite monitor->workup Reaction Complete extract Aqueous Extraction workup->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Product: This compound purify->product end End product->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield low_yield Low Yield of This compound check_conversion Check TLC: Any Starting Material? low_yield->check_conversion complex_mixture Check TLC: Multiple Products? check_conversion->complex_mixture No no_conversion Low/No Conversion check_conversion->no_conversion Yes multiple_products Complex Mixture complex_mixture->multiple_products Yes purification_issue Product Loss During Work-up/Purification? complex_mixture->purification_issue No inactive_reagent Inactive Reagent? no_conversion->inactive_reagent insufficient_reagent Insufficient Reagent? no_conversion->insufficient_reagent low_temp Low Temperature? no_conversion->low_temp over_oxidation Over-oxidation? multiple_products->over_oxidation side_reactions Side Reactions? multiple_products->side_reactions extraction_loss Extraction Loss? purification_issue->extraction_loss Yes column_loss Column Loss? purification_issue->column_loss Yes

Caption: Troubleshooting guide for low yield in synthesis.

References

Technical Support Center: Isolation of 30-Oxopseudotaraxasterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the isolation of 30-Oxopseudotaraxasterol.

Disclaimer: this compound is a specialized pentacyclic triterpenoid, and detailed isolation protocols are not widely published. The following guidance is based on established principles for the isolation of structurally similar triterpenoids from plant sources.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Yield of Crude Extract

Potential Cause Recommended Solution
Inefficient initial extraction - Ensure plant material (e.g., from Ocimum kilimandscharicum or Skimmia japonica) is properly dried and finely powdered to maximize surface area. - Consider using a multi-step extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol). - Employ advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Inappropriate solvent choice - The polarity of this compound (a ketone) suggests solvents of intermediate polarity like ethyl acetate or dichloromethane should be effective. - Perform small-scale pilot extractions with different solvents to determine the optimal choice for your plant material.
Degradation of the compound - Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. - Store extracts at low temperatures (4°C for short-term, -20°C for long-term) to prevent degradation.

Problem 2: Difficulty in Separating this compound from Other Triterpenoids

Potential Cause Recommended Solution
Co-elution of structurally similar isomers - Pentacyclic triterpenoids often exist as complex isomeric mixtures that are challenging to separate. - Utilize high-resolution chromatography techniques. For column chromatography, use a fine-grade silica gel (230-400 mesh) and a slow, shallow gradient of solvents (e.g., a hexane-ethyl acetate gradient). - Consider using reversed-phase chromatography (C18) if normal-phase is ineffective. - High-Performance Liquid Chromatography (HPLC) with a C18 column is often necessary for final purification. Isocratic elution with a mobile phase like methanol/water or acetonitrile/water may be effective.
Insufficient resolution in chromatography - Optimize the mobile phase composition. For normal-phase chromatography, adding a small amount of a slightly more polar solvent (e.g., a trace of methanol in a dichloromethane eluent) can sometimes improve separation. - For HPLC, experiment with different solvent ratios and consider adding modifiers like formic acid (0.1%) to improve peak shape.
Overloading of the chromatographic column - Ensure that the amount of crude extract loaded onto the column is appropriate for its size and capacity to avoid band broadening and poor separation.

Problem 3: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Contamination with pigments and fatty acids - A preliminary defatting step with a non-polar solvent like hexane can remove many lipids and chlorophyll before the main extraction. - Use of techniques like flash chromatography or counter-current chromatography can be effective for purifying large quantities of crude extract.
Incomplete separation during chromatography - Re-chromatograph the impure fractions using a different solvent system or a different stationary phase (e.g., switching from silica to C18). - Analyze fractions by Thin Layer Chromatography (TLC) to assess purity before combining them.
Crystallization issues - If the final product does not crystallize, it may still contain impurities. Attempt recrystallization from a variety of solvent systems. - Seeding the solution with a pure crystal, if available, can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the known plant sources for this compound?

A1: this compound has been reported to be found in Ocimum kilimandscharicum and Skimmia japonica.

Q2: What is a general workflow for the isolation of this compound?

A2: A typical workflow involves:

  • Preparation of Plant Material: Drying and grinding the plant material.

  • Extraction: Sequential extraction with solvents of increasing polarity.

  • Fractionation: Liquid-liquid partitioning to separate compounds based on polarity.

  • Chromatographic Purification: Column chromatography followed by preparative HPLC for final purification.

  • Structure Elucidation: Analysis by NMR and Mass Spectrometry to confirm the structure and purity.

Q3: Which analytical techniques are best for monitoring the purification process?

A3: Thin Layer Chromatography (TLC) is a rapid and effective tool for monitoring the separation of compounds during column chromatography. For final purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended.

Q4: What are the expected challenges in separating this compound from its isomers?

A4: The primary challenge is the high structural similarity to other pentacyclic triterpenoids, which often leads to very similar chromatographic behavior. Achieving baseline separation may require extensive optimization of the chromatographic conditions, including the stationary phase, mobile phase composition, and temperature.

Experimental Protocols

Table 1: Generalized Experimental Protocol for Triterpenoid Isolation

Step Methodology
1. Plant Material Preparation Air-dry the plant material (leaves, stems, or roots) at room temperature in the dark. Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction Macerate the powdered plant material (1 kg) sequentially with n-hexane (3 x 3 L, 24 h each), followed by ethyl acetate (3 x 3 L, 24 h each), and finally methanol (3 x 3 L, 24 h each) at room temperature. Concentrate each extract under reduced pressure using a rotary evaporator.
3. Preliminary Fractionation The ethyl acetate extract, which is likely to contain this compound, is subjected to further purification.
4. Column Chromatography Pack a silica gel (230-400 mesh) column with n-hexane. Load the concentrated ethyl acetate extract (e.g., 10 g) onto the column. Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate to 100%). Collect fractions of a fixed volume (e.g., 20 mL).
5. Fraction Analysis Monitor the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating. Combine fractions with similar TLC profiles that contain the compound of interest.
6. Final Purification Subject the combined fractions to further purification using preparative HPLC on a C18 column with an isocratic mobile phase of methanol/water or acetonitrile/water.
7. Structure Confirmation Confirm the structure and purity of the isolated compound using 1H NMR, 13C NMR, and Mass Spectrometry.

Visualizations

experimental_workflow start Plant Material (e.g., Ocimum kilimandscharicum) prep Drying and Grinding start->prep extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) prep->extraction concentration Rotary Evaporation extraction->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation tlc TLC Analysis of Fractions fractionation->tlc pooling Pooling of Pure Fractions tlc->pooling hplc Preparative HPLC (C18 Column) pooling->hplc analysis Structural Analysis (NMR, MS) hplc->analysis end Pure this compound analysis->end

Caption: General workflow for the isolation of this compound.

troubleshooting_logic start Low Purity of Isolated Compound isomeric_contamination Co-elution with Isomers? start->isomeric_contamination other_impurities Presence of Other Impurities? start->other_impurities isomeric_contamination->other_impurities No optimize_hplc Optimize HPLC: - Change mobile phase - Use different column isomeric_contamination->optimize_hplc Yes rechromatograph Re-chromatograph Fractions (different solvent system) other_impurities->rechromatograph Yes crystallization Attempt Recrystallization other_impurities->crystallization No pre_purification Implement Pre-purification Step (e.g., Defatting with Hexane) rechromatograph->pre_purification

Caption: Troubleshooting logic for low purity of the isolated compound.

30-Oxopseudotaraxasterol stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 30-Oxopseudotaraxasterol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound, a pentacyclic triterpenoid, is generally considered to be relatively stable in its pure, solid form when stored under appropriate conditions. However, the presence of a ketone functional group at the C-30 position may render it susceptible to certain degradation pathways, particularly in solution or when exposed to harsh conditions.

Q2: What are the primary factors that can lead to the degradation of this compound?

A2: Several factors can contribute to the degradation of this compound:

  • pH: Extremes of pH, both acidic and basic, can catalyze degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, especially over prolonged periods.

  • Light: Exposure to UV light can induce photochemical reactions.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation byproducts.

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in certain degradation reactions.

Q3: How should I properly store this compound?

A3: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container, protected from light. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to store the compound at -20°C or below. If in solution, it should be freshly prepared and used immediately. If storage in solution is unavoidable, it should be stored at -80°C and protected from light.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products have not been extensively characterized in the literature, potential degradation pathways could involve oxidation of the ketone, rearrangements of the pentacyclic core under acidic conditions, or reactions involving the double bond.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

This could be due to the degradation of this compound in the cell culture medium.

Potential Cause Troubleshooting Step Expected Outcome
Degradation in aqueous media Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and add to the culture medium immediately before the experiment.Consistent and reproducible biological activity.
Interaction with media components Perform a stability study of this compound in the specific cell culture medium under incubation conditions (37°C, 5% CO2) over the time course of the experiment. Analyze by HPLC or LC-MS.Determine the rate of degradation and adjust experimental timing accordingly.
Photodegradation Protect cell culture plates from direct light exposure during incubation.Minimized degradation and more reliable results.
Issue 2: Appearance of unknown peaks in chromatography (HPLC/LC-MS) analysis.

The presence of extra peaks may indicate the presence of impurities or degradation products.

Potential Cause Troubleshooting Step Expected Outcome
Improper storage Review storage conditions (temperature, light exposure). If stored improperly, obtain a fresh batch of the compound.A clean chromatogram with a single major peak corresponding to this compound.
Degradation during sample preparation Minimize the time the compound is in solution before analysis. Avoid high temperatures and exposure to strong acids or bases during extraction and preparation.Reduction or elimination of extraneous peaks.
Solvent-induced degradation Test the stability of this compound in the analytical solvent over several hours. If degradation is observed, switch to a more inert solvent.A stable baseline and consistent peak area over time.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation rates.

Condition Solvent Temperature Time Remaining Compound (%)
A DMSO25°C24h98%
B Ethanol25°C24h95%
C PBS (pH 7.4)37°C8h85%
D 0.1 M HCl60°C4h60%
E 0.1 M NaOH60°C4h75%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This protocol outlines a general method for assessing the stability of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as there is no strong chromophore, low UV is often used for triterpenoids).

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol. For stability testing, incubate the solution under the desired conditions (e.g., different temperatures, pH). At specified time points, withdraw an aliquot, dilute with the mobile phase if necessary, and inject into the HPLC.

  • Analysis: Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation Under Stress Conditions cluster_analysis Analysis prep_solid This compound (Solid) prep_solution Prepare Stock Solution (e.g., DMSO) prep_solid->prep_solution cond_temp Temperature Variation prep_solution->cond_temp cond_ph pH Variation prep_solution->cond_ph cond_light Light Exposure prep_solution->cond_light analysis_hplc HPLC/LC-MS Analysis cond_temp->analysis_hplc cond_ph->analysis_hplc cond_light->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data end Stability Profile analysis_data->end Assess Stability

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Compound Purity (HPLC/LC-MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_storage Review Storage Conditions is_pure->check_storage Yes new_batch Obtain a New Batch of Compound is_pure->new_batch No check_protocol Evaluate Experimental Protocol check_storage->check_protocol modify_storage Modify Storage (e.g., -80°C, protect from light) check_storage->modify_storage modify_protocol Modify Protocol (e.g., fresh solutions, minimize exposure) check_protocol->modify_protocol

Caption: Troubleshooting workflow for inconsistent experimental results.

hypothetical_pathway compound This compound receptor Target Receptor X compound->receptor binds inhibition Inhibition receptor->inhibition protein_a Protein A inhibition->protein_a pathway_start Upstream Signal pathway_start->protein_a protein_b Protein B protein_a->protein_b response Cellular Response (e.g., Apoptosis) protein_b->response

Caption: Hypothetical signaling pathway where this compound stability is crucial.

troubleshooting low bioactivity of 30-Oxopseudotaraxasterol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 30-Oxopseudotaraxasterol. The information is designed to help address common challenges encountered during in-vitro assays, particularly those related to low or inconsistent bioactivity.

Troubleshooting Guide

Q1: My this compound is showing low or no bioactivity in my cell-based assay. What are the common causes?

Low bioactivity of a hydrophobic compound like this compound can stem from several factors, broadly categorized as compound-related issues, problems with the assay system, or data interpretation errors.[1] The most common culprits are poor compound solubility and stability in the assay medium.[2][3]

Troubleshooting Workflow for Low Bioactivity ```dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

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start -> compound_issues; compound_issues -> sub_compound1 [label="Is the compound what you think it is?"]; compound_issues -> sub_compound2 [label="Is it getting into solution?"]; sub_compound2 -> assay_issues [label="If compound is stable & soluble"]; assay_issues -> sub_assay1; assay_issues -> sub_assay2; assay_issues -> sub_assay3; sub_assay1 -> data_issues [label="If assay conditions are optimal"]; data_issues -> sub_data1; sub_data1 -> resolve; }

Caption: A recommended workflow for preparing hydrophobic compounds for cell-based assays.

Q3: The compound seems cytotoxic at concentrations where I expect to see bioactivity. How should I interpret this?

Cytotoxicity can mask specific bioactivity. [1]If a compound is toxic, it may induce a cellular stress response or cell death, which can either obscure the intended biological effect or produce a false positive in certain assay readouts (e.g., those measuring metabolic activity).

Key Steps to Address Cytotoxicity:

  • Determine the Cytotoxic Concentration: Run a dose-response experiment using a simple viability assay (e.g., Trypan Blue, MTT, or LDH release) to determine the concentration range at which this compound is toxic to your cells. [4]2. Separate Viability from Bioactivity: Test for the desired bioactivity at concentrations well below the cytotoxic threshold.

  • Use Multiplexed Assays: If possible, use assays that can simultaneously measure viability and the specific endpoint of interest. This helps to normalize the bioactivity signal to the number of living cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

This compound is a pentacyclic triterpenoid. While specific data on this compound is limited in readily available literature, related compounds like Taraxasterol have demonstrated anti-inflammatory activities. [5]Triterpenoids as a class are known for a wide range of biological activities, and it is plausible that this compound could be investigated for similar effects.

Q2: What should I check to ensure the quality of my this compound sample?

Compound integrity is critical for obtaining reliable data. [1]* Purity: Verify the purity of your compound batch using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Impurities could be inactive, or they could have their own biological effects that confound your results. [3]* Identity: Confirm the chemical structure using methods like Nuclear Magnetic Resonance (NMR) or high-resolution mass spectrometry.

  • Stability: If you suspect degradation, you can analyze your compound in the assay buffer over the duration of the experiment using HPLC to check for stability. [1]Avoid repeated freeze-thaw cycles of your stock solutions.

Q3: My assay involves a fluorescent readout. Could this compound be interfering with the signal?

Yes, this is a possibility. Many compounds can interfere with assay readouts, leading to false positives or negatives. [6]* Autofluorescence: Check for intrinsic fluorescence of the compound by measuring the signal from wells containing only the compound and media. [1]* Signal Quenching: The compound might absorb light at the excitation or emission wavelengths of your fluorophore, leading to a reduced signal.

To test for interference, run a control plate with the compound in the absence of cells or other biological reagents to see if it directly affects the assay's optical properties.

Experimental Protocols

Protocol 1: Assessment of Compound Solubility in Assay Medium
  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: Create a series of dilutions from the stock solution into your final assay medium to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.

  • Incubation: Incubate the solutions under the same conditions as your assay (e.g., 37°C for 24 hours).

  • Visual Inspection: After incubation, visually inspect each solution for any signs of precipitation or cloudiness. Check under a microscope for micro-precipitates.

  • Quantitative Measurement (Optional): Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes. Carefully collect the supernatant and measure the concentration of the soluble compound using HPLC.

Protocol 2: Basic Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which can serve as an indicator of cell viability. [4]

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight. [7]2. Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals. [4]5. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader. [8]7. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the concentration at which a 50% reduction in viability (IC50) is observed.

References

Technical Support Center: 30-Oxopseudotaraxasterol Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility challenges associated with 30-Oxopseudotaraxasterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a pentacyclic triterpenoid, a class of natural compounds known for their diverse biological activities. Structurally, it is a large, complex molecule with a high degree of lipophilicity (a high LogP value), which inherently leads to poor solubility in aqueous solutions.[1] This low solubility can be a significant hurdle in experimental assays and for the development of potential therapeutic applications, as it can lead to precipitation, inaccurate dosing, and reduced bioavailability.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial stock solutions, organic solvents are recommended. Based on data for structurally similar triterpenoids like Taraxasterol, the following solvents can be used:

  • Dimethyl Sulfoxide (DMSO): A common solvent for dissolving hydrophobic compounds for in vitro studies.

  • Ethanol: Can be effective, especially with the application of heat and sonication.[2]

  • Dimethylformamide (DMF) or Dimethylacetamide (DMA): Stronger organic solvents that can be used for highly insoluble compounds.[3]

It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium.

Q3: My this compound precipitates when I add it to my aqueous buffer. What can I do?

This is a common issue due to the hydrophobic nature of the compound. Here are several strategies to prevent precipitation:

  • Use of a Co-solvent: Maintain a small percentage of the initial organic solvent (e.g., DMSO, ethanol) in your final aqueous solution. The concentration of the organic solvent should be kept to a minimum (typically <1% and ideally <0.1%) to avoid off-target effects on cells or assays.

  • Incorporate Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous medium to form micelles that encapsulate the hydrophobic compound and keep it in solution.[3]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound, increasing its apparent solubility in water.

Q4: Are there more advanced methods to improve the solubility and bioavailability of this compound for in vivo studies?

Yes, for more advanced applications, especially for in vivo studies, several formulation strategies can be employed:

  • Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix (e.g., polyethylene glycol - PEG, polyvinylpyrrolidone - PVP). This can be achieved through methods like solvent evaporation or melt extrusion, resulting in a product with enhanced dissolution rates.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can be developed. These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium, keeping the compound solubilized.

  • Nanonization: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step
Precipitation of the compound in the culture medium. 1. Visually inspect your culture plates under a microscope for any signs of compound precipitation (crystals or amorphous solids). 2. Decrease the final concentration of this compound. 3. Increase the concentration of the co-solvent (e.g., DMSO) slightly, ensuring it remains within the tolerated limit for your cell line (typically <0.5%). 4. Prepare the final dilution in a medium containing a biocompatible surfactant (e.g., 0.1% Tween® 80) or a cyclodextrin.
Adsorption to plasticware. 1. Use low-adhesion microplates and pipette tips. 2. Prepare dilutions immediately before adding to the cells. 3. Include a small amount of a non-ionic surfactant in your buffers to reduce non-specific binding.
Degradation of the compound. 1. Prepare fresh dilutions for each experiment from a frozen stock. 2. Protect the stock solution and experimental plates from light. 3. Check the stability of the compound in your specific experimental medium over the time course of your assay.
Problem 2: Difficulty in preparing a stable aqueous solution for animal studies.
Possible Cause Troubleshooting Step
Immediate precipitation upon dilution of the organic stock solution. 1. Co-solvent System: Use a mixture of solvents. For example, dissolve this compound in DMA and then dilute it with PEG 300 before the final aqueous dilution.[3] 2. Surfactant-based vehicle: Prepare a vehicle containing a surfactant such as Tween® 80 or Cremophor® EL. The final formulation should be a clear solution. 3. Lipid-based formulation: Consider formulating the compound in a self-emulsifying drug delivery system (SEDDS).
The solution is cloudy or forms a suspension. 1. This indicates that the compound is not fully dissolved. Increase the amount of co-solvent or surfactant. 2. Use sonication or gentle warming to aid dissolution. Be cautious with heating as it may degrade the compound. 3. If a suspension is unavoidable, ensure it is homogenous before each administration and use a wider gauge needle. However, for intravenous administration, a clear solution is mandatory.

Quantitative Data Summary

Solvent Concentration Conditions Source
Ethanol5.5 mg/mL (12.89 mM)Ultrasonic and warming to 50°C[2]
DMSO1 mg/mL (2.34 mM)Ultrasonic and heat to 80°C[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Dilutions for In Vitro Assays
  • Preparation of a 10 mM Stock Solution in DMSO:

    • Weigh out 4.41 mg of this compound (MW: 440.7 g/mol ).

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly. If necessary, use a sonicator water bath for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C and protect from light.

  • Preparation of Working Dilutions in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, add the DMSO stock solution to the medium while vortexing gently. The final DMSO concentration should not exceed the tolerance level of the cell line (typically below 0.5%).

Protocol 2: Solubilization using a Co-solvent and Surfactant System for In Vivo Administration

This protocol is adapted from methods used for other poorly soluble triterpenes.[3]

  • Preparation of the Vehicle:

    • Prepare a vehicle solution consisting of:

      • 10% Dimethylacetamide (DMA)

      • 40% Polyethylene glycol 300 (PEG 300)

      • 50% Saline containing 5% Tween® 80

  • Dissolving the Compound:

    • Weigh the required amount of this compound.

    • First, dissolve the compound in the DMA portion of the vehicle.

    • Next, add the PEG 300 and mix until a clear solution is formed.

    • Finally, add the saline/Tween® 80 solution dropwise while stirring to obtain the final desired concentration.

    • The resulting solution should be clear. If not, gentle warming and sonication can be applied.

    • Filter the final solution through a 0.22 µm syringe filter before administration.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting_Workflow start Start: this compound Powder stock_sol Prepare High-Concentration Stock (e.g., 10 mM in DMSO) start->stock_sol precip_check Dilute in Aqueous Buffer. Precipitation? stock_sol->precip_check no_precip Solution is Clear. Proceed with Experiment precip_check->no_precip No precip Precipitation Occurs precip_check->precip Yes troubleshoot Troubleshooting Strategies precip->troubleshoot cosolvent Use Co-solvent (e.g., maintain <0.5% DMSO) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween-80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin advanced Advanced Formulation (for in vivo) troubleshoot->advanced end Stable Formulation Achieved cosolvent->end surfactant->end cyclodextrin->end solid_disp Solid Dispersion advanced->solid_disp lipid_form Lipid-based Formulation advanced->lipid_form solid_disp->end lipid_form->end

Caption: A workflow diagram for addressing solubility issues with this compound.

Potential Signaling Pathways Modulated by this compound

Based on the activity of similar triterpenoids, this compound may influence the following inflammatory and metabolic signaling pathways.

NF_kB_Pathway compound This compound IKK IKK Complex compound->IKK Inhibits stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) nucleus->genes Activates

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway compound This compound MAP3K MAP3K (e.g., ASK1) compound->MAP3K Inhibits? stress Cellular Stress / Inflammatory Stimuli stress->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 JNK JNK MAP2K->JNK transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors JNK->transcription_factors response Inflammatory Response transcription_factors->response

Caption: Postulated modulation of the MAPK stress-activated signaling cascade.

LXR_Pathway compound This compound LXR LXRα compound->LXR Activates complex LXRα/RXR Heterodimer LXR->complex RXR RXR RXR->complex LRE LRE (DNA) complex->LRE Binds to target_genes Target Gene Expression (e.g., ABCA1, ABCG1) LRE->target_genes efflux Cholesterol Efflux target_genes->efflux

Caption: Hypothetical activation of the LXRα pathway, promoting cholesterol efflux.

References

Technical Support Center: 30-Oxopseudotaraxasterol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the protocol refinement of 30-Oxopseudotaraxasterol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the 30-oxo group of this compound?

A1: The primary strategies for derivatizing the C-30 ketone involve nucleophilic addition reactions. The most common approaches include:

  • Oxime Formation: Reaction with hydroxylamine or its salts to form an oxime. This introduces a nitrogen atom and can enhance biological activity or serve as a handle for further functionalization.

  • Reductive Amination: A one-pot reaction involving an amine and a reducing agent to form a secondary or tertiary amine at the C-30 position.

  • Wittig Reaction: Reaction with a phosphorus ylide to convert the C-30 ketone into an alkene. This is useful for introducing carbon-carbon double bonds.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone to form a tertiary alcohol at C-30 and introduce a new carbon-carbon bond.

Q2: My starting material, this compound, also has a hydroxyl group at C-3. Do I need to protect it before derivatizing the C-30 ketone?

A2: Yes, in most cases, it is highly recommended to protect the C-3 hydroxyl group. Many reagents used to derivatize the C-30 ketone will also react with the hydroxyl group, leading to a mixture of products and reduced yield of the desired compound. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS, TIPS) and esters (e.g., acetate, benzoate). The choice of protecting group will depend on the specific reaction conditions of the subsequent derivatization step.

Q3: I am having trouble with the solubility of this compound in my reaction solvent. What can I do?

A3: Triterpenoids like this compound can have limited solubility in some common organic solvents. To improve solubility, consider the following:

  • Use a co-solvent system. For example, a mixture of a non-polar solvent like dichloromethane (DCM) or toluene with a more polar aprotic solvent like tetrahydrofuran (THF) or dioxane.

  • Gentle heating may improve solubility, but be cautious of potential side reactions or degradation of your starting material.

  • Ensure your starting material is of high purity, as impurities can sometimes affect solubility.

Troubleshooting Guides

Low Yield or Incomplete Conversion in Oxime Formation
Symptom Possible Cause Suggested Solution
Low yield of the desired oxime product. Incomplete reaction.Increase the reaction time and/or temperature. Add a slight excess of the hydroxylamine reagent.
Suboptimal pH.The reaction is pH-dependent. Add a base like pyridine or sodium acetate to neutralize the HCl salt of hydroxylamine and catalyze the reaction.
Steric hindrance around the C-30 ketone.Use a less sterically hindered hydroxylamine derivative if available. Consider using microwave irradiation to promote the reaction.
Starting material is recovered unchanged. Inactive reagent.Use a fresh bottle of hydroxylamine hydrochloride.
Insufficient activation.Ensure the appropriate base is used in a sufficient amount to generate free hydroxylamine in situ.
Formation of multiple products. Reaction with the C-3 hydroxyl group.Protect the C-3 hydroxyl group with a suitable protecting group (e.g., TBDMS-Cl, acetic anhydride) before the oximation reaction.
Isomerization of the oxime (E/Z isomers).This is common. The isomers can often be separated by chromatography (TLC, column chromatography, or HPLC).
Issues with Reductive Amination
Symptom Possible Cause Suggested Solution
Low yield of the aminated product. Inefficient imine formation.The first step is the formation of an imine or enamine, which is then reduced. Ensure anhydrous conditions to favor imine formation. The use of a dehydrating agent like molecular sieves can be beneficial.
Weak reducing agent.Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are commonly used as they are mild and selective. If the reaction is sluggish, a slightly stronger but still selective reducing agent might be needed, depending on the substrate.
Reduction of the ketone to an alcohol. Reducing agent is too strong or added too early.Use a mild reducing agent like NaBH3CN or STAB. Ensure the imine has formed before adding the reducing agent, or use a one-pot protocol where the reducing agent is present from the start but is selective for the imine.
Dialkylation of the amine (if a primary amine is used). The newly formed secondary amine reacts further with the starting ketone.Use a large excess of the primary amine to favor the formation of the secondary amine. Alternatively, use a secondary amine as the starting material to directly form a tertiary amine.

Experimental Protocols

Protocol 1: Protection of the C-3 Hydroxyl Group (Silylation)
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 equivalents) and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 3-O-TBDMS-30-Oxopseudotaraxasterol.

Protocol 2: Derivatization of the C-30 Ketone (Oxime Formation)
  • Dissolve 3-O-TBDMS-30-Oxopseudotaraxasterol (1 equivalent) in a mixture of ethanol and pyridine (e.g., 10:1 v/v).

  • Add hydroxylamine hydrochloride (3 equivalents).

  • Heat the reaction mixture at reflux (e.g., 80 °C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to yield the 30-oxime derivative. Note that E/Z isomers may be present.

Data Presentation

Table 1: Optimization of Oxime Formation Reaction Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1PyridineEthanol80485
2Sodium AcetateEthanol80478
3TriethylamineTHF65672
4PyridineMethanol65482

Note: This is example data and actual results may vary.

Visualizations

experimental_workflow cluster_derivatization Derivatization Options start This compound protection Protection of C-3 OH (e.g., TBDMS-Cl, Imidazole) start->protection protected_intermediate 3-O-TBDMS-30-Oxopseudotaraxasterol protection->protected_intermediate derivatization Derivatization of C-30 Ketone protected_intermediate->derivatization product Final Derivative oxime Oxime Formation (NH2OH.HCl, Pyridine) oxime->product reductive_amination Reductive Amination (R2NH, NaBH3CN) reductive_amination->product wittig Wittig Reaction (Ph3P=CHR) wittig->product troubleshooting_logic start Low Product Yield check_conversion Is starting material fully consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No side_products Side Products Formed check_conversion->side_products Yes action_incomplete Increase reaction time/temp Add excess reagent incomplete_reaction->action_incomplete action_side_products Check for reaction at C-3 OH (Protect if necessary) Optimize reaction selectivity side_products->action_side_products

minimizing batch-to-batch variability of 30-Oxopseudotaraxasterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of 30-Oxopseudotaraxasterol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, purification, and analysis of this compound, helping to diagnose and resolve sources of variability between batches.

Problem: Low Yield or Inconsistent Yield Between Batches

ParameterPossible CauseRecommended Action
Extraction Efficiency Incomplete extraction: Insufficient solvent volume, extraction time, or temperature.Ensure a solvent-to-solid ratio of at least 10:1 (v/w). Increase extraction time and consider gentle heating, but avoid high temperatures that could degrade the compound. The choice of solvent is also critical for efficient extraction.
Poor solvent penetration: Particle size of the plant material is too large.Grind the dried plant material to a fine, consistent powder to increase the surface area for solvent interaction.
Solvent polarity mismatch: The solvent system is not optimal for extracting a triterpenoid like this compound.Use a non-polar or moderately polar solvent for initial extraction. Triterpenoids are often successfully extracted with solvents like hexane, chloroform, or ethyl acetate.[1]
Purification Losses Compound loss during solvent partitioning: Emulsion formation or improper phase separation.To break emulsions, try adding a small amount of brine or a different organic solvent. Ensure complete phase separation before proceeding.
Inefficient chromatographic separation: Poor choice of stationary or mobile phase, or overloading the column.Use silica gel for column chromatography with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate).[1] Avoid overloading the column to prevent poor separation and loss of product.
Compound instability: Degradation of this compound during processing.Avoid prolonged exposure to high heat and strong acids or bases. If the compound is found to be unstable on silica gel, consider using a deactivated stationary phase like florisil or alumina.

Problem: Variable Purity and Impurity Profiles

ParameterPossible CauseRecommended Action
Purity by HPLC/UPLC Co-elution of impurities: The chromatographic method does not sufficiently resolve this compound from structurally related compounds.Optimize the HPLC/UPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. Consider using a different column chemistry if co-elution persists.
Presence of isomeric impurities: Contamination with other triterpenoid isomers that are difficult to separate.High-resolution analytical techniques like 2D-NMR can help identify isomeric impurities.[2] Preparative HPLC may be necessary for their removal.
Residual Solvents Inefficient drying: Inadequate removal of solvents after purification.Dry the purified compound under high vacuum for an extended period. Use a gentle warming bath if the compound is thermally stable.
Structural Integrity Degradation during storage: Improper storage conditions leading to the breakdown of the compound.Store the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability for this compound isolated from natural sources?

A1: The main sources of variability stem from the natural raw material itself. Factors such as the geographical location, climate, harvest time, and storage conditions of the plant material (e.g., Ocimum kilimandscharicum or Skimmia japonica) can significantly impact the concentration and profile of secondary metabolites, including this compound.[3] Processing parameters, such as extraction and purification methods, also contribute significantly to variability.

Q2: Which analytical techniques are recommended for the quality control of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometric (MS) detection is ideal for assessing purity and quantifying the compound.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is essential for confirming the chemical structure and identifying any impurities.[2][5][6][7]

Q3: How can I confirm the identity and structure of my isolated this compound?

A3: The most definitive way to confirm the structure is through a combination of spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) will provide the exact molecular formula.[7] 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy will allow for the complete assignment of the proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.[7]

Q4: What is a suitable solvent system for the purification of this compound by column chromatography?

A4: For the purification of triterpenoids like this compound, adsorption chromatography on silica gel is a common and effective method.[1] A gradient elution system is typically employed, starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity by adding a solvent such as ethyl acetate or chloroform.[1] The optimal solvent system should be determined by preliminary analysis using Thin-Layer Chromatography (TLC).

Q5: My compound appears to be degrading on the silica gel column. What can I do?

A5: If you suspect your compound is unstable on silica gel, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation spots appear. If degradation is confirmed, consider using a less acidic stationary phase such as deactivated silica gel, florisil, or alumina for your column chromatography.

Experimental Protocols

Protocol 1: Representative Extraction and Isolation of Triterpenoids from Plant Material

This protocol is a general guideline for the extraction and isolation of triterpenoids and should be optimized for your specific plant source and target compound, this compound.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., leaves of Ocimum kilimandscharicum) at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable solvent (e.g., methanol or a mixture of hexane and ethyl acetate) at a 1:10 solid-to-solvent ratio (w/v) for 24-48 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Fractionation of Crude Extract:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning with a non-polar solvent like hexane to remove fats and other non-polar compounds.

    • Separate the methanol-water layer and subsequently partition it against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the triterpenoids.

    • Collect the dichloromethane or ethyl acetate fraction and evaporate the solvent to dryness.

  • Column Chromatography Purification:

    • Prepare a silica gel column (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Dissolve the dried triterpenoid-rich fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC. Combine the fractions containing the compound of interest based on the TLC profile.

    • Evaporate the solvent from the combined fractions to yield the purified this compound.

Protocol 2: HPLC-UV Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Workflow_for_Minimizing_Variability Workflow for Minimizing Batch-to-Batch Variability cluster_0 Raw Material & Extraction cluster_1 Purification cluster_2 Analysis & QC cluster_3 Troubleshooting Loop RawMaterial Standardize Raw Material (Source, Harvest Time) Extraction Consistent Extraction Protocol (Solvent, Time, Temp) RawMaterial->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Chromatography Column Chromatography (Standardized Method) Partition->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC HPLC HPLC Purity Check TLC->HPLC NMR NMR for Structural ID HPLC->NMR FinalQC Final QC & Batch Release NMR->FinalQC CheckSpec Meets Specification? FinalQC->CheckSpec CheckSpec->RawMaterial No CheckSpec->Extraction No CheckSpec->Chromatography No

Caption: Workflow for Minimizing Batch-to-Batch Variability.

Signaling_Pathway Potential Anti-Inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex InflammatoryStimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocates Compound This compound Compound->IKK Inhibits GeneExpression Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->GeneExpression Inflammation Inflammation GeneExpression->Inflammation

Caption: Potential Anti-Inflammatory Signaling Pathway.

References

Validation & Comparative

comparing the cytotoxic effects of 30-Oxopseudotaraxasterol and other triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic properties of 30-Oxopseudotaraxasterol and other prominent triterpenoids.

Introduction

Triterpenoids, a diverse class of naturally occurring compounds, have garnered significant attention in oncological research due to their potential as cytotoxic agents against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of this compound and other well-studied triterpenoids, namely Ursolic Acid, Oleanolic Acid, and Betulinic Acid. While direct experimental data on the cytotoxicity of this compound is limited in the available scientific literature, this guide draws comparisons based on the activities of structurally related taraxastane-type triterpenoids and provides a comprehensive overview of the cytotoxic profiles of other key triterpenoids.

Data Presentation: Comparative Cytotoxicity of Triterpenoids

The following tables summarize the 50% inhibitory concentration (IC50) values of Ursolic Acid, Oleanolic Acid, and Betulinic Acid against various human cancer cell lines. This data, collected from multiple studies, highlights the differential sensitivity of cancer cells to these compounds.

Table 1: Cytotoxicity (IC50) of Ursolic Acid against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
AsPC-1Pancreatic Ductal Adenocarcinoma10.1 - 14.2[1]
BxPC-3Pancreatic Ductal Adenocarcinoma10.1 - 14.2[1]
T47DBreast Cancer231 µg/mL[2][3]
MCF-7Breast Cancer221 µg/mL[2][3]
MDA-MB-231Breast Cancer239 µg/mL[2][3]

Table 2: Cytotoxicity (IC50) of Oleanolic Acid against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Liver Cancer30[4]
MCF-7Breast Cancer27.99 µg/mL[5][6]
HCT-116Colon Cancer18.66 µg/mL[6]

Table 3: Cytotoxicity (IC50) of Betulinic Acid against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
EPG85-257PGastric Carcinoma2.01 - 6.16[7]
EPP85-181PPancreatic Carcinoma3.13 - 7.96[7]
CL-1Canine Cancer23.50
CLBL-1Canine Cancer18.2
D-17Canine Cancer18.59
MDA-MB-231Breast Cancer58 µg/mL
HL-60Promyelocytic Leukemia134 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of triterpenoid cytotoxicity are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of triterpenoids for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.

  • RNA Digestion: Pellet the fixed cells and resuspend them in a solution containing RNase A to degrade cellular RNA.

  • DNA Staining: Add propidium iodide solution to the cell suspension to stain the DNA.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the cytotoxic effects of triterpenoids.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Triterpenoids Triterpenoids Mitochondrion Mitochondrion Triterpenoids->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis signaling pathways induced by triterpenoids.

Cytotoxicity_Workflow Cancer Cell Culture Cancer Cell Culture Triterpenoid Treatment Triterpenoid Treatment Cancer Cell Culture->Triterpenoid Treatment MTT Assay MTT Assay Triterpenoid Treatment->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Triterpenoid Treatment->Annexin V/PI Staining Cell Cycle Analysis Cell Cycle Analysis Triterpenoid Treatment->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Annexin V/PI Staining->Data Analysis Cell Cycle Analysis->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Apoptosis Rate Apoptosis Rate Data Analysis->Apoptosis Rate Cell Cycle Distribution Cell Cycle Distribution Data Analysis->Cell Cycle Distribution

Caption: Experimental workflow for assessing triterpenoid cytotoxicity.

Conclusion

While specific cytotoxic data for this compound remains to be elucidated, the comparative analysis of other prominent triterpenoids like Ursolic Acid, Oleanolic Acid, and Betulinic Acid demonstrates their significant potential as anticancer agents. These compounds exhibit varying degrees of cytotoxicity against a range of cancer cell lines, often inducing apoptosis and cell cycle arrest. The provided experimental protocols and workflow diagrams offer a standardized framework for future investigations into the cytotoxic mechanisms of these and other novel triterpenoid compounds, including the yet-to-be-fully-characterized this compound. Further research is warranted to isolate and evaluate the cytotoxic properties of this compound to fully understand its therapeutic potential in oncology.

References

30-Oxopseudotaraxasterol vs. known inhibitors in enzyme assays

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Triterpenoid Enzyme Inhibitors

Disclaimer: Extensive searches for "30-Oxopseudotaraxasterol" did not yield any publicly available data regarding its specific enzyme inhibitory activities. Therefore, this guide provides a comparative analysis of the enzyme inhibitory potential of the broader class of triterpenoids, to which this compound belongs, against several key enzymes. This information is intended to serve as a valuable reference for researchers and drug development professionals interested in the therapeutic potential of this class of natural products.

This guide compares the inhibitory performance of various triterpenoids against known inhibitors for enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, α-amylase, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Tyrosinase.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.

Comparative Inhibitory Activity against PTP1B
Compound ClassCompound NameIC50 (µM)Known InhibitorIC50 (µM)
Ursane Triterpene Ilekudinol B[1]5.3 ± 0.5Ursolic Acid[2][3]3.1 - 7
Ursane Triterpene 3β-acetoxy-urs-12-ene-28-oic acid[2]3.8 ± 0.5Ertiprotafib[4]1.6 - 29
Ursane Triterpene Pomolic acid-3β-acetate[2]7.2 ± 0.8Trodusquemine[4]1
Lupane Triterpene Betulinic acid[2]3.5 - 7Suramin4.5

Signaling Pathway of PTP1B in Insulin Resistance

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Triterpenoids Triterpenoids Triterpenoids->PTP1B inhibit

Caption: PTP1B negatively regulates insulin signaling. Triterpenoids can inhibit PTP1B.

Experimental Protocol: PTP1B Inhibition Assay

The inhibitory activity of compounds against PTP1B is determined using p-nitrophenyl phosphate (pNPP) as a substrate.

  • Reagents: PTP1B enzyme, pNPP substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Procedure:

    • The test compound (dissolved in DMSO) is pre-incubated with the PTP1B enzyme in the assay buffer in a 96-well plate.

    • The reaction is initiated by adding the pNPP substrate.

    • The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped by adding a strong base (e.g., 1 M NaOH).

    • The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (with DMSO but no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion. Their inhibition can delay glucose absorption and manage postprandial hyperglycemia, a crucial aspect of type 2 diabetes management.

Comparative Inhibitory Activity against α-Glucosidase and α-Amylase
Compound ClassCompound Nameα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)Known Inhibitorα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
Pentacyclic Triterpene Ursolic Acid[5]12.1 ± 1.022.6 ± 2.4Acarbose[5][6][7]42.52 - 333.53145.7
Pentacyclic Triterpene Corosolic Acid[5][8]17.2 ± 0.9 (3.53 µg/mL)31.2 ± 3.4
Pentacyclic Triterpene Oleanolic Acid[5]35.6 ± 2.694.1 ± 6.7
Cycloartane Triterpene Mangiferonic acid[9]2.46Not Reported
Taraxastane Triterpene Compound 4 from C. setosum[6]17.49 ± 1.42Not Reported

Experimental Workflow for α-Glucosidase and α-Amylase Inhibition Assays

Enzyme_Inhibition_Workflow cluster_Amylase α-Amylase Assay cluster_Glucosidase α-Glucosidase Assay A_Start Mix α-Amylase with Triterpenoid A_Incubate Pre-incubate A_Start->A_Incubate A_Substrate Add Starch (Substrate) A_Incubate->A_Substrate A_React Incubate A_Substrate->A_React A_Stop Add DNSA Reagent A_React->A_Stop A_Heat Boil A_Stop->A_Heat A_Read Measure Absorbance at 540 nm A_Heat->A_Read G_Start Mix α-Glucosidase with Triterpenoid G_Incubate Pre-incubate G_Start->G_Incubate G_Substrate Add pNPG (Substrate) G_Incubate->G_Substrate G_React Incubate G_Substrate->G_React G_Stop Add Na2CO3 G_React->G_Stop G_Read Measure Absorbance at 405 nm G_Stop->G_Read

Caption: General workflow for in vitro α-amylase and α-glucosidase inhibition assays.[10][11][12][13][14][15][16][17][18][19]

Experimental Protocols
  • α-Glucosidase Inhibition Assay: This assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product. The absorbance is measured at 405 nm. The protocol involves pre-incubating the enzyme with the inhibitor, followed by the addition of the substrate and subsequent measurement of product formation.[10][11][14][16][19]

  • α-Amylase Inhibition Assay: This assay often uses starch as the substrate. The enzymatic degradation of starch is quantified by adding 3,5-dinitrosalicylic acid (DNSA), which reacts with the reducing sugars produced. The absorbance of the resulting colored complex is measured at 540 nm. The protocol involves pre-incubating the enzyme with the inhibitor before adding the starch substrate.[12][13][15][17][18]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease.

Comparative Inhibitory Activity against AChE and BChE
Compound ClassCompound NameAChE IC50 (µM)BChE IC50 (µM)Known InhibitorAChE IC50 (µM)BChE IC50 (µM)
Triterpene (General) Not specifiedReported activityReported activityDonepezil[20][21]0.013 - 0.0166.3 - 8.7
Rivastigmine[20][21]8.9 - 12.65.6 - 6.2
Tacrine[20][22]PotentPotent

Note: Specific IC50 values for triterpenoids against cholinesterases are less commonly reported in readily available literature compared to other enzyme targets.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[23][24][25][26][27]

  • Principle: The enzyme hydrolyzes acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Procedure:

    • The reaction is performed in a 96-well plate.

    • The test compound is pre-incubated with the enzyme (AChE or BChE).

    • DTNB and the substrate (acetylthiocholine or butyrylthiocholine) are added to initiate the reaction.

    • The absorbance is measured kinetically at 412 nm.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated, and the IC50 value is determined.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibitors are of interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders.

Comparative Inhibitory Activity against Tyrosinase
Compound ClassCompound NameTyrosinase IC50 (µM)Known InhibitorTyrosinase IC50 (µM)
Flavanone Triterpenoid Sophoraflavanone G[28]6.6Kojic Acid[28][29][30][31][32][33]18.25 - 128.17
Chalcone Derivative Compound 4a[33]4.77Thiamidol[28][34]1.1 (human tyrosinase)
Chalcone Derivative Compound 23e[33]1.52Arbutin[34]Variable, often weaker than kojic acid
Resorcinol Derivative 4-Hexylresorcinol[30][32]Potent
Experimental Protocol: Tyrosinase Inhibition Assay

This assay typically uses L-DOPA as a substrate.[30][31][35]

  • Procedure:

    • The test compound is pre-incubated with mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • L-DOPA is added to start the reaction.

    • The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm over time.

  • Data Analysis: The initial reaction rate is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined, and the IC50 value is calculated.

References

Comparative Analysis of 30-Oxopseudotaraxasterol's Molecular Target and Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 30-Oxopseudotaraxasterol and its closely related analogue, Taraxasterol, focusing on their interactions with key cellular signaling pathways. While a specific, direct molecular target for this compound is not yet definitively identified in publicly available literature, extensive research on Taraxasterol has elucidated its modulatory effects on several critical pathways implicated in inflammation, oxidative stress, and cancer. This guide will use Taraxasterol as a proxy to compare its activity with well-established modulators of these pathways, providing valuable context for its potential therapeutic applications.

The primary signaling pathways influenced by Taraxasterol include the NF-κB, MAPK, Nrf2, and PI3K/Akt pathways. This document presents a comparative overview of Taraxasterol's effects alongside other known chemical probes for these pathways, supported by experimental data and detailed protocols.

Quantitative Comparison of Pathway Modulators

The following table summarizes the inhibitory or activating concentrations of Taraxasterol and selected comparator compounds on key signaling pathways. This data is essential for understanding the relative potency and therapeutic window of these molecules.

CompoundTarget PathwayActionCell LineIC50 / Effective ConcentrationReference
Taraxasterol PI3K/AktInhibitionDU145 (Prostate Cancer)56 µM[1][2]
PC3 (Prostate Cancer)30 µM[1][2]
HepG2 (Liver Cancer)17.0 µM[3]
Parthenolide NF-κBInhibitionTHP-1 (Monocytic)1.091-2.620 µM (for cytokine inhibition)[4]
U0126 MAPK (MEK1/2)InhibitionIn vitro kinase assay72 nM (MEK1), 58 nM (MEK2)[5][6][7][8]
LY294002 PI3K/AktInhibitionIn vitro kinase assay0.5 µM (PI3Kα), 0.57 µM (PI3Kδ), 0.97 µM (PI3Kβ)[9][10]
Sulforaphane Nrf2ActivationSRA-hLECs (Lens Epithelial)Potent activator at various concentrations[11][12][13][14]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Taraxasterol and the points of intervention for the comparator compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Parthenolide Parthenolide Parthenolide->IKK Taraxasterol Taraxasterol Taraxasterol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: The NF-κB signaling pathway and points of inhibition by Taraxasterol and Parthenolide.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocates U0126 U0126 U0126->MEK Taraxasterol Taraxasterol Taraxasterol->MEK Inhibits TranscriptionFactors Transcription Factors ERK_nuc->TranscriptionFactors Activates Genes Gene Expression (Proliferation, Survival) TranscriptionFactors->Genes Induces

Caption: The MAPK signaling pathway with inhibition points for Taraxasterol and U0126.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activates LY294002 LY294002 LY294002->PI3K Taraxasterol Taraxasterol Taraxasterol->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: The PI3K/Akt signaling pathway showing inhibition by Taraxasterol and LY294002.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings discussed in this guide.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB transcription factor.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Treatment and Lysis:

    • Pre-treat the cells with varying concentrations of Taraxasterol or Parthenolide for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phosphorylated Pathway Proteins

This method is used to detect the phosphorylation status of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.

  • Cell Treatment and Lysis:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with Taraxasterol or the respective pathway inhibitor (Parthenolide, U0126, LY294002) for the desired time and concentration.

    • Stimulate with an appropriate agonist (e.g., TNF-α for NF-κB, EGF for MAPK and PI3K/Akt) for a short period (5-30 minutes).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p65, anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

Nrf2 Transcription Factor Activity Assay

This colorimetric assay quantifies the activation of the Nrf2 transcription factor.

  • Nuclear Extract Preparation:

    • Culture cells in a 10-cm dish to approximately 70-80% confluency.

    • Treat cells with Taraxasterol or Sulforaphane for the desired time.

    • Harvest the cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

  • ELISA-based Assay:

    • Use a commercially available Nrf2 Transcription Factor Assay Kit.

    • Add the prepared nuclear extracts to the wells of a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.

    • Incubate for 1 hour at room temperature to allow for Nrf2 binding.

    • Add a primary antibody that specifically recognizes the DNA-bound form of Nrf2 and incubate for 1 hour.

    • Wash the wells and add an HRP-conjugated secondary antibody, followed by a 1-hour incubation.

    • After a final wash, add the developing solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of activated Nrf2 in the sample.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Pseudotaraxasterol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of pseudotaraxasterol derivatives, focusing on their anti-inflammatory and anti-cancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Pseudotaraxasterol, a pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Modifications to its core structure have led to the synthesis of numerous derivatives with enhanced or altered biological profiles. This guide delves into the structure-activity relationships (SAR) of these derivatives, offering a clear comparison of their efficacy.

Comparative Analysis of Biological Activity

The anti-inflammatory and cytotoxic activities of various pseudotaraxasterol derivatives have been evaluated using a range of in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundDerivative TypeAnti-Inflammatory Activity (IC50, µM)Anti-Cancer Activity (IC50, µM)Target Cell Line(s)
Pseudotaraxasterol Parent CompoundData not availableData not available-
Derivative A Acyl DerivativeHypothetical Value: 15.2Hypothetical Value: 25.8RAW 264.7 (macrophage), A549 (lung cancer)
Derivative B Glycoside DerivativeHypothetical Value: 8.5Hypothetical Value: 12.1RAW 264.7 (macrophage), HeLa (cervical cancer)
Derivative C Ester DerivativeHypothetical Value: 22.1Hypothetical Value: 35.4RAW 264.7 (macrophage), MCF-7 (breast cancer)

Note: The data presented in this table is hypothetical and for illustrative purposes due to the limited availability of specific quantitative data for a comprehensive series of pseudotaraxasterol derivatives in the public domain. Researchers are encouraged to consult specific publications for precise values.

Key Signaling Pathways

The anti-inflammatory effects of pseudotaraxasterol derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Start Pseudotaraxasterol Scaffold Modification Chemical Modification (e.g., Acylation, Glycosylation) Start->Modification Derivatives Pseudotaraxasterol Derivatives Modification->Derivatives In_Vitro In Vitro Assays (e.g., Anti-inflammatory, Cytotoxicity) Derivatives->In_Vitro Testing Data_Collection Data Collection (e.g., IC50 values) In_Vitro->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound Informs Optimization Further Optimization Lead_Compound->Optimization

Caption: General workflow of a structure-activity relationship study.

The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. Inactive NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Some pseudotaraxasterol derivatives have been shown to inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) (p50/p65) IkB->NFkB_inactive Degradation IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Transcription activates Pseudotaraxasterol_Derivative Pseudotaraxasterol Derivative Pseudotaraxasterol_Derivative->IKK inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition Assay

This assay is commonly used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the pseudotaraxasterol derivatives for 1 hour.

  • Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

Anti-Cancer Activity Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anti-cancer drugs.

  • Cell Culture: Cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pseudotaraxasterol derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion

The structure-activity relationship of pseudotaraxasterol derivatives reveals that modifications at specific positions on the parent scaffold can significantly impact their anti-inflammatory and anti-cancer activities. This guide provides a foundational understanding for researchers to explore and develop novel pseudotaraxasterol-based therapeutics. Further investigations into the synthesis of a broader range of derivatives and their evaluation in more complex biological models are warranted to fully elucidate their therapeutic potential.

Comparative Analysis of 30-Oxopseudotaraxasterol from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 30-Oxopseudotaraxasterol, a pentacyclic triterpenoid, from its known botanical sources. Due to the limited availability of specific quantitative data and detailed experimental protocols for this particular compound in publicly accessible literature, this document synthesizes general methodologies for triterpenoid analysis and presents a hypothetical framework for its investigation.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid. While research on this specific compound is emerging, its structural analogs, such as taraxasterol, have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. The potential therapeutic applications of this compound warrant a deeper investigation into its natural sources, isolation methods, and biological mechanisms.

Natural Sources

To date, this compound has been identified in the following plant species:

  • Ocimum Kilimandscharicum : Also known as camphor basil, this aromatic perennial shrub is native to East Africa and is recognized for its rich profile of essential oils and terpenoids.

  • Skimmia Japonica : A species of flowering plant in the family Rutaceae, native to Japan, China, and Southeast Asia. It is known to produce a variety of alkaloids and triterpenoids.

Quantitative Analysis

Source SpeciesPlant PartExtraction MethodYield (mg/g dry weight)Purity (%)Analytical MethodReference
Ocimum KilimandscharicumLeavesMethanolic ExtractionData not availableData not availableHPLC-UV, LC-MSHypothetical
Skimmia JaponicaLeaves/BerriesEthanolic ExtractionData not availableData not availableHPLC-UV, LC-MSHypothetical

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and characterization of triterpenoids from plant materials. These can be adapted for the specific isolation of this compound.

Extraction of Crude Triterpenoids
  • Plant Material Preparation : Air-dried and powdered leaves of Ocimum Kilimandscharicum or Skimmia Japonica (100 g) are subjected to extraction.

  • Soxhlet Extraction : The powdered material is extracted with methanol (500 mL) in a Soxhlet apparatus for 24 hours.

  • Solvent Evaporation : The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Column Chromatography : The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Fraction Collection : Fractions of 50 mL are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2 v/v) and visualized by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

  • Recrystallization : Fractions containing the compound of interest are pooled, concentrated, and the purified compound is obtained by recrystallization from methanol.

Characterization and Quantification
  • High-Performance Liquid Chromatography (HPLC) : Quantitative analysis can be performed using a C18 column with a mobile phase of acetonitrile and water in a gradient elution. Detection is typically carried out using a UV detector at a wavelength of 210 nm.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) can be used to determine the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) : The structure of this compound can be elucidated using 1H NMR and 13C NMR spectroscopy.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the known activities of similar triterpenoids like Taraxasterol, it is hypothesized that it may interact with key inflammatory and cell survival pathways. For instance, Taraxasterol has been shown to inhibit the PI3K/Akt signaling pathway in melanoma cells.[1][2]

Below is a hypothetical representation of a potential signaling pathway that could be investigated for this compound, based on related compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NFkB Akt->NFkB Activates Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB->Gene_Expression This compound This compound This compound->Receptor Binds to/Modulates This compound->PI3K Inhibits?

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and analysis of this compound from a plant source.

G Plant_Material Plant Material (e.g., Ocimum Kilimandscharicum) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purified_Compound Purified This compound TLC_Analysis->Purified_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Purified_Compound->Structural_Elucidation Quantitative_Analysis Quantitative Analysis (HPLC) Purified_Compound->Quantitative_Analysis

Caption: Experimental workflow for isolation and analysis.

Conclusion

While this compound has been identified in Ocimum Kilimandscharicum and Skimmia Japonica, there is a clear need for further research to quantify its presence in these and other potential sources. The development of standardized protocols for its extraction, purification, and analysis is crucial for advancing studies into its biological activities and potential therapeutic uses. The frameworks provided in this guide offer a starting point for researchers to systematically investigate this promising natural compound.

References

Independent Verification of 30-Oxopseudotaraxasterol's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an objective comparison of the reported bioactivities of taraxastane-type triterpenoids, with a focus on taraxasterol as a proxy for the understudied 30-Oxopseudotaraxasterol. Due to the limited availability of specific experimental data for this compound, this document leverages data from its close structural analog to provide a comparative analysis against established therapeutic agents. The guide summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to support researchers in the fields of pharmacology and drug discovery.

Introduction

This compound is a pentacyclic triterpenoid of the taraxastane subclass. While specific bioactivity data for this compound is scarce in publicly available literature, its structural similarity to the well-researched taraxasterol suggests potential anti-inflammatory and anticancer properties. This guide aims to provide an independent verification of these potential bioactivities by comparing the known effects of taraxasterol and other related triterpenoids with standard therapeutic agents, dexamethasone for anti-inflammatory activity and doxorubicin for anticancer activity.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for taraxasterol and comparator compounds. It is crucial to note that these values are highly dependent on the specific experimental conditions, including cell lines, incubation times, and assay methods.

Table 1: Comparative Anti-inflammatory Activity
CompoundAssayCell LineKey ParameterIC50 / InhibitionReference
Taraxasterol Griess Assay (Nitric Oxide Production)RAW 264.7 macrophagesNO InhibitionConcentration-dependent inhibition[This guide's synthesized data]
Taraxasterol ELISARAW 264.7 macrophagesTNF-α InhibitionConcentration-dependent inhibition[This guide's synthesized data]
Taraxasterol ELISARAW 264.7 macrophagesIL-6 InhibitionConcentration-dependent inhibition[This guide's synthesized data]
Dexamethasone Griess Assay (Nitric Oxide Production)RAW 264.7 macrophagesNO InhibitionReported IC50 values vary[This guide's synthesized data]
Dexamethasone ELISARAW 264.7 macrophagesTNF-α InhibitionReported IC50 values vary[This guide's synthesized data]
Dexamethasone ELISARAW 264.7 macrophagesIL-6 InhibitionReported IC50 values vary[This guide's synthesized data]
Table 2: Comparative Anticancer Activity
CompoundAssayCell LineKey ParameterIC50Reference
Taraxasterol MTT AssayProstate Cancer (PC-3)Cell Viability~50-100 µM (48h)[This guide's synthesized data]
Taraxasterol MTT AssayLung Cancer (A549)Cell Viability~25 µM[This guide's synthesized data]
Taraxasterol MTT AssayCervical Cancer (HeLa)Cell ViabilityNot specified[This guide's synthesized data]
Doxorubicin MTT AssayVarious Cancer Cell LinesCell ViabilitynM to low µM range[This guide's synthesized data]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Taraxasterol, Doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (Griess) Assay

This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with LPS (1 µg/mL) in the presence or absence of the test compound for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours.

  • Detection Antibody: Add a biotinylated detection antibody and incubate for 1-2 hours.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

  • Substrate Development: Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration from the standard curve.

NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.

  • Cell Lysis: Lyse the cells using a lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of taraxastane-type triterpenoids.

experimental_workflow cluster_invitro In Vitro Bioactivity Assessment cluster_assays Bioactivity Assays cell_culture Cell Culture (e.g., RAW 264.7, PC-3) compound_treatment Compound Treatment (this compound Proxy) cell_culture->compound_treatment inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) mtt_assay MTT Assay (Cytotoxicity) compound_treatment->mtt_assay griess_assay Griess Assay (NO Production) compound_treatment->griess_assay elisa_assay ELISA (TNF-α, IL-6) compound_treatment->elisa_assay nfkb_assay NF-κB Reporter Assay compound_treatment->nfkb_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis griess_assay->data_analysis elisa_assay->data_analysis nfkb_assay->data_analysis

Caption: General workflow for in vitro bioactivity assessment of test compounds.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->NFkB releases Taraxasterol Taraxasterol Taraxasterol->IKK inhibits DNA DNA NFkB_active->DNA binds Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Proinflammatory_genes transcribes

comparing the efficacy of 30-Oxopseudotaraxasterol in different cell models

Author: BenchChem Technical Support Team. Date: November 2025

Note: This guide refers to Taraxasterol , as no specific experimental data was found for 30-Oxopseudotaraxasterol in the available scientific literature. Taraxasterol is a structurally related pentacyclic triterpenoid and is presented here as a relevant alternative for comparative analysis.

This guide provides a comprehensive comparison of the biological effects of Taraxasterol across various cell models, designed for researchers, scientists, and professionals in drug development. The data presented is collated from multiple studies to highlight the differential efficacy and mechanisms of action of this compound.

Quantitative Efficacy of Taraxasterol in Different Cell Lines

The following table summarizes the effective concentrations and observed effects of Taraxasterol in various cancer, immune, and neuronal cell models.

Cell LineCell TypeAssayConcentrationEffect
PC3Human Prostate CancerMTT AssayIC50: 114.68 µM (24h), 108.70 µM (48h), 49.25 µM (72h)[1]Inhibition of cell survival[1]
A549Human Lung CarcinomaCCK-8 AssayIC50: 25.89 µM[2]Inhibition of cell proliferation[2]
H1299Human Non-small Cell Lung CancerCCK-8 Assay30 µMInhibition of cell proliferation[2]
DU145Human Prostate CancerCCK-8 AssayIC50: 56 µM (48h)[3]Reduced cell viability[3]
HGC-27Human Gastric CancerCCK-8 AssayIC50: ~15 µM (48h)[4]Inhibition of cell proliferation[4]
RAW 264.7Murine MacrophagesGriess Reaction, ELISA2.5, 5, 12.5 µg/mlDose-dependent inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production[5]
Hippocampal NeuronsPrimary Rat NeuronsCCK-8 Assay2.5–10 µMProtection against oxygen-glucose deprivation/reperfusion-induced injury[6]
MAC-TBovine Mammary EpithelialLDH Assay10 µg/mLProtection against deoxynivalenol-induced cell damage[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cell Viability and Proliferation Assays (MTT & CCK-8)

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with varying concentrations of Taraxasterol or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. The resulting formazan crystals are dissolved in 100 µL of DMSO.[1]

    • CCK-8 Assay: 10 µL of CCK-8 reagent is added to each well, and the plate is incubated for 2 hours at 37°C.[3][4]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT and 450 nm for CCK-8.[1][3]

  • Data Analysis: Cell viability is expressed as a percentage of the control group, and IC50 values are calculated.

Apoptosis Assays (Flow Cytometry & Western Blot)

  • Cell Treatment: Cells are treated with Taraxasterol at the desired concentration and for the appropriate duration.

  • Flow Cytometry:

    • Cells are harvested, washed with PBS, and resuspended in binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to quantify early and late apoptotic cells.[2]

  • Western Blot for Apoptosis-Related Proteins:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3, PARP).[7][8][9]

    • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Anti-inflammatory Activity Assays (Nitric Oxide and Cytokine Measurement)

  • Cell Culture and Treatment: RAW 264.7 macrophages are seeded and pre-treated with Taraxasterol for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL).[5]

  • Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatants is measured as an indicator of NO production using the Griess reagent.[5]

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.[5][8]

Visualizing the Mechanisms of Action

Experimental Workflow for Assessing Taraxasterol's Anti-Cancer Effects

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Conclusion cell_culture Cell Culture (e.g., PC3, A549) treatment Taraxasterol Treatment (Varying Concentrations & Durations) cell_culture->treatment viability Cell Viability/Proliferation (MTT/CCK-8 Assays) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry, Western Blot) treatment->apoptosis migration Migration/Invasion Assays treatment->migration data_analysis Statistical Analysis viability->data_analysis apoptosis->data_analysis migration->data_analysis animal_model Xenograft Mouse Model tumor_injection Tumor Cell Injection animal_model->tumor_injection in_vivo_treatment Taraxasterol Administration tumor_injection->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement immuno_analysis Immunohistochemistry/ Immune Cell Profiling tumor_measurement->immuno_analysis tumor_measurement->data_analysis conclusion Conclusion on Anti-Cancer Efficacy data_analysis->conclusion

Caption: Workflow for evaluating the anti-cancer effects of Taraxasterol.

Signaling Pathways Modulated by Taraxasterol

Taraxasterol has been shown to modulate several key signaling pathways involved in inflammation, cancer progression, and oxidative stress.

Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Taraxasterol Taraxasterol Taraxasterol->IKK Inhibits IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription G Taraxasterol Taraxasterol FGFR2 FGFR2 Taraxasterol->FGFR2 Inhibits PI3K PI3K FGFR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation G Oxidative_Stress Oxidative Stress (e.g., OGD/R) Keap1 Keap1 Oxidative_Stress->Keap1 Taraxasterol Taraxasterol Taraxasterol->Keap1 Inhibits Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1, GPx-3) ARE->Antioxidant_Genes Transcription Cell_Survival Neuronal Cell Survival Antioxidant_Genes->Cell_Survival

References

Safety Operating Guide

Navigating the Disposal of 30-Oxopseudotaraxasterol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While specific disposal guidelines for every novel or specialized compound like 30-Oxopseudotaraxasterol may not be readily available, a conservative and compliant approach is to treat it as a hazardous chemical waste. This guide provides a step-by-step operational plan for its safe handling and disposal.

Core Principle: Handle as Hazardous Waste

In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound should be managed as a hazardous waste. This ensures the highest level of safety and compliance with environmental regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2] Evaporation is also not an acceptable method of disposal.[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Waste Minimization

Before beginning experimental work, it is prudent to minimize potential waste generation.[4][5] This can be achieved by:

  • Ordering the smallest practical quantity of the chemical.[4]

  • Designing experiments to use the minimum amount of material necessary.

  • Checking for surplus chemicals in other labs before purchasing new stock.[4]

Personal Protective Equipment (PPE)

When handling this compound for disposal, always wear appropriate PPE, including:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves

Consult the compound's SDS for any specific PPE requirements.[3]

Waste Collection and Containerization

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Container Selection: Use a container that is compatible with the chemical. The original container is often a good choice.[3] If unavailable, use a new, leak-proof container with a secure screw cap.[6] The container material should not react with the compound.[6]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, compatible container.

    • Liquid Waste: If this compound is in a solution, collect it in a compatible liquid waste container. Do not mix it with other incompatible waste streams.[2][6] For instance, separate aqueous solutions from organic solvents.[2]

  • Filling the Container: Do not overfill the waste container. Leave at least one inch of headspace to allow for expansion.[6]

  • Container Sealing: Keep the waste container securely capped at all times, except when adding waste.[2][6]

Labeling of Waste Containers

Accurate labeling is a critical safety and regulatory requirement.

  • Required Information: The label on the hazardous waste container must include:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • The concentration of the compound.[3]

    • The date when waste was first added to the container (accumulation start date).[3]

    • The words "Hazardous Waste".

  • Labeling Procedure: If reusing a manufacturer's container, deface the original label and attach a new hazardous waste label.[3]

Storage in a Satellite Accumulation Area (SAA)

Designate a specific area in the laboratory for the storage of hazardous waste.

  • Location: The Satellite Accumulation Area (SAA) must be at or near the point of waste generation.[4]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemicals, the limit is one quart of liquid or one kilogram of solid.[4]

  • Segregation: Store incompatible wastes separately to prevent accidental reactions. For example, keep acids and bases in separate secondary containment.[6]

  • Inspections: The SAA should be inspected weekly for any signs of leakage from the containers.[6]

Arranging for Disposal

Hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Requesting Pickup: Contact your EHS office to schedule a waste pickup.[4][7] Follow their specific procedures for requesting a collection.

  • Timelines: Once a waste container is full, it must be removed from the SAA within three days.[6] Partially filled containers can remain in the SAA for up to one year, as long as the accumulation limits are not exceeded.[4]

Disposal of Empty Containers

Even empty containers that held this compound must be handled properly.

  • Rinsing: The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[2] For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

  • Disposal: After thorough rinsing and air-drying, the container can typically be disposed of in the regular trash, with the label removed or defaced.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal start Generate This compound Waste ppe Wear Appropriate PPE start->ppe Step 1 container Select Compatible, Labeled Container ppe->container Step 2 collect Collect Waste in Sealed Container container->collect Step 3 saa Store in Designated Satellite Accumulation Area (SAA) collect->saa Step 4 inspect Weekly Inspection of SAA saa->inspect Step 5 full Is Container Full? saa->full Step 6 request_pickup Request EHS Waste Pickup (within 3 days) full->request_pickup Yes continue_storage Continue Storage (Max 1 Year) full->continue_storage No end EHS Collects Waste for Disposal request_pickup->end continue_storage->full

Figure 1. Procedural workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 30-Oxopseudotaraxasterol

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the management of 30-Oxopseudotaraxasterol, a triterpenoid compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, adherence to stringent PPE protocols is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE, drawing on best practices for handling similar chemical compounds and hazardous drugs.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemotherapy GlovesAmerican Society for Testing Materials (ASTM) D6978[1]Double gloving is required to provide a robust barrier against skin contact. Change every 30 minutes or if contaminated.[1]
Body Protection Disposable GownResistant to permeability by hazardous drugs[1]Long-sleeved with closed cuffs to protect skin and clothing from contamination. Must be changed every 2-3 hours or if compromised.[1]
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1Goggles are required to protect against splashes. A face shield offers an additional layer of protection.[1][2]
Respiratory Protection N95 RespiratorNIOSH-approvedEssential for handling powders to prevent inhalation of airborne particles.[1] Fit-testing is required.
Foot Protection Shoe CoversDisposable and slip-resistantTwo pairs must be worn to prevent the spread of contamination.[1][2]
Head and Hair Protection Hair and Beard CoversN/AContains hair and prevents it from coming into contact with the compound.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from receiving the compound to its final disposal.

Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receiving Receiving - Unpack in a designated area. - Wear appropriate PPE. storage Storage - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. receiving->storage Inspect container integrity preparation Preparation - Work in a chemical fume hood or ventilated enclosure. - Don all required PPE. storage->preparation Transport to lab experimentation Experimentation - Handle with care to avoid dust generation. - Use dedicated equipment. preparation->experimentation Proceed with protocol decontamination Decontamination - Clean all surfaces and equipment thoroughly. - Use appropriate deactivating agents. experimentation->decontamination Post-experiment waste_disposal Waste Disposal - Dispose of all contaminated materials as hazardous waste. - Follow institutional and local regulations. decontamination->waste_disposal Segregate waste

Operational Workflow for Handling this compound

Experimental Protocols: Step-by-Step Guidance

Receiving and Unpacking:

  • Upon receipt, transport the sealed container to a designated unpacking area, preferably within a negative pressure environment.

  • Don two pairs of chemotherapy gloves, a disposable gown, an N95 respirator, and safety goggles before opening the shipping container.

  • Carefully inspect the primary container for any signs of damage or leakage.

  • If the container is compromised, implement spill control procedures immediately.

  • If intact, transfer the container to a secure and designated storage location.

Handling and Weighing:

  • All manipulations of powdered this compound must be conducted within a certified chemical fume hood or a ventilated powder containment enclosure to minimize inhalation exposure.

  • Ensure all required PPE is correctly donned before handling the compound.

  • Use dedicated spatulas and weigh boats for handling the powder.

  • To avoid generating dust, handle the compound gently.

  • After weighing, securely close the primary container.

Spill Management:

  • In the event of a spill, immediately evacuate the area and restrict access.

  • Wearing full PPE, including respiratory protection, cover the spill with absorbent material.

  • Carefully collect the contaminated material into a designated hazardous waste container.

  • Decontaminate the spill area according to established laboratory protocols.

Disposal Plan

All materials that come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and contaminated labware, must be considered hazardous waste.

Waste Segregation and Disposal Workflow:

Waste Disposal Workflow cluster_collection Waste Collection cluster_containerization Containerization cluster_final_disposal Final Disposal contaminated_materials Contaminated Materials (Gloves, Gown, Labware) hazardous_waste_bag Yellow Hazardous Waste Bag contaminated_materials->hazardous_waste_bag sharps Contaminated Sharps sharps_container Puncture-Resistant Sharps Container sharps->sharps_container waste_pickup Scheduled Hazardous Waste Pickup hazardous_waste_bag->waste_pickup sharps_container->waste_pickup

Waste Disposal Workflow for this compound

Disposal Procedure:

  • Place all non-sharp contaminated items directly into a designated, labeled hazardous waste container lined with a yellow bag.

  • Dispose of any contaminated sharps in a puncture-resistant sharps container.

  • Once the waste containers are full, seal them securely.

  • Store the sealed containers in a designated hazardous waste accumulation area.

  • Arrange for disposal through the institution's environmental health and safety department, ensuring compliance with all local, state, and federal regulations.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。